2,3,3-trimethyl-3H-indole-5-sulfonic acid
Description
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Properties
CAS No. |
132557-73-4 |
|---|---|
Molecular Formula |
C17H28N2O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |
InChI Key |
OEXSMDPSRPJDIB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS 132557-72-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3,3-trimethyl-3H-indole-5-sulfonic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and biotechnology. Featuring a rigid indolenine core functionalized with a sulfonic acid group, this molecule exhibits aqueous solubility and serves as a crucial building block in the synthesis of complex chemical entities.[1] Its primary utility lies in its role as a key intermediate for creating water-soluble near-infrared fluorescent dyes and other labeling agents.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its applications in research, and essential safety information.
Physicochemical Properties
The unique structural attributes of this compound dictate its chemical behavior and application potential. The presence of the sulfonic acid group (-SO₃H) is a key feature, imparting enhanced water solubility to the otherwise hydrophobic indole core.[1] This characteristic is highly advantageous for applications in biological systems.
| Property | Value | Source |
| CAS Number | 132557-72-3 | [4] |
| Molecular Formula | C₁₁H₁₃NO₃S | [5] |
| Molecular Weight | 239.29 g/mol | [1][5] |
| IUPAC Name | 2,3,3-trimethylindole-5-sulfonic acid | [5] |
| Appearance | Pink to purple solid/crystals | [2][6] |
| Solubility | Water soluble | [1] |
| Topological Polar Surface Area | 75.1 Ų | [1][5] |
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through the Fischer indole synthesis. This classic organic reaction involves the acid-catalyzed condensation of a hydrazine with a ketone.
Fischer Indole Synthesis Workflow
The synthesis proceeds by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in the presence of an acid catalyst, typically acetic acid, under reflux conditions.[2][6]
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 4-hydrazinobenzenesulfonic acid (1 g), and 3-methyl-2-butanone (1.67 mL).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After 3 hours, cool the reaction mixture. As the solution cools, a pink or wine-colored solid will precipitate.[6]
-
Filtration: Collect the precipitated product by filtration.
-
Purification (Optional - Potassium Salt Formation): For certain applications, conversion to a salt is desirable.[2] The crude product can be dissolved in methanol and then precipitated by the addition of a saturated solution of potassium hydroxide in 2-propanol. The resulting potassium salt is then collected by filtration, washed with 2-propanol and diethyl ether, and dried under vacuum.[2]
Mechanistic Causality
The choice of acetic acid serves a dual purpose: it acts as both the solvent and the necessary acid catalyst to facilitate the key steps of the reaction. The reflux condition provides the activation energy required for the[5][5]-sigmatropic rearrangement, which is the rate-determining step of the Fischer indole synthesis. The subsequent cooling reduces the solubility of the product, allowing for its isolation via precipitation.
Key Applications and Research Insights
The unique combination of a reactive indolenine core and a solubilizing sulfonic acid group makes this compound a valuable intermediate, particularly in the field of bioconjugation and fluorescence labeling.
-
Intermediate for Cyanine Dyes: It is a foundational precursor for synthesizing water-soluble pentamethine indocyanine dyes, such as sulfo-Cy5.[2] These dyes are extensively used in fluorescence microscopy, flow cytometry, and in-vivo imaging due to their bright fluorescence in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced background autofluorescence.[1]
-
Bioconjugation: The potassium salt of the sulfonic acid can be further functionalized, allowing it to be coupled to a wide range of biomolecules, including peptides, proteins, and nucleic acids.[3] This enables the specific labeling of biological targets for detection and analysis.
-
Pharmaceutical Intermediate: The indole scaffold is a common motif in many pharmaceuticals. This compound is used as a starting material in the development of new therapeutic agents.[4]
Spectroscopic Analysis
Characterization of this compound is typically performed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A representative spectrum in DMSO-d₆ shows characteristic peaks at: δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), and 1.37 (s, 6H).[6] These signals correspond to the aromatic protons, the C2-methyl group, and the gem-dimethyl groups at the C3 position, respectively.
-
Mass Spectrometry: Confirms the molecular weight of the compound.
-
Other Techniques: Suppliers may provide additional analytical data such as HPLC and LC-MS to verify purity.[7]
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.[8]
GHS Hazard Information
-
Pictogram: GHS07 (Irritant)[9]
-
Hazard Statements:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Ambient storage temperature is acceptable.[8][10]
In case of exposure, follow standard first-aid measures and seek medical advice. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
References
-
Lage, S., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. This compound | C11H13NO3S | CID 11149656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 132557-72-3|this compound| Ambeed [ambeed.com]
- 8. fishersci.com [fishersci.com]
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- 11. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | C11H12NNaO3S | CID 23666128 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-sulfo-2,3,3-trimethylindolenine chemical structure and molecular weight
This technical guide provides a comprehensive analysis of 5-sulfo-2,3,3-trimethylindolenine , a critical heterocyclic intermediate used primarily in the synthesis of water-soluble cyanine fluorophores (e.g., Cy3, Cy5, Cy7).
Structural Analysis, Synthesis, and Application in Fluorophore Design
Executive Summary
5-sulfo-2,3,3-trimethylindolenine (often handled as its potassium or sodium salt) is the foundational building block for sulfonated cyanine dyes. Its core structure—an indolenine ring substituted with a sulfonic acid group—confers high water solubility and reduced aggregation to the final dye conjugates. These properties are essential for biological labeling, where hydrophobic dyes often precipitate or alter the conformation of labeled biomolecules (DNA, proteins).
This guide details the physicochemical properties, a validated Fischer indole synthesis protocol, and the mechanistic pathway for its conversion into polymethine dyes.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a bicyclic indole core where the C3 position is gem-dimethylated, preventing aromatization of the pyrrole ring and fixing the double bond at the C2=N position. This "indolenine" (or 3H-indole) structure is reactive towards alkylating agents, enabling the formation of the quaternary ammonium salts required for cyanine dye synthesis.
2.1 Nomenclature and Identifiers[1][2][3]
| Property | Detail |
| IUPAC Name | 2,3,3-trimethyl-3H-indole-5-sulfonic acid |
| Common Name | 5-sulfo-2,3,3-trimethylindolenine |
| CAS Number (K+ Salt) | 184351-56-2 |
| CAS Number (Free Acid) | 132557-72-3 |
| Molecular Formula (K+ Salt) | |
| Molecular Weight (K+ Salt) | 277.38 g/mol |
| Molecular Weight (Free Acid) | 239.29 g/mol |
| Appearance | Pink to reddish-brown powder |
| Solubility | Highly soluble in water, methanol, DMSO |
2.2 Molecular Structure Diagram
The following diagram illustrates the connectivity of the potassium salt form, highlighting the resonance-stabilized sulfonate group which imparts negative charge and hydrophilicity.
Synthesis Protocol: Fischer Indole Cyclization
The most robust synthesis route utilizes the Fischer Indole Synthesis , condensing a sulfonated hydrazine with a ketone. This reaction is thermodynamically driven by the evolution of ammonia and the formation of the stable indole system.
3.1 Reaction Scheme
Reactants: 4-Hydrazinobenzenesulfonic acid + 3-Methyl-2-butanone (Isopropyl methyl ketone). Catalyst/Solvent: Glacial Acetic Acid.
3.2 Step-by-Step Experimental Methodology
Note: This protocol synthesizes the potassium salt form.
Materials:
-
4-Hydrazinobenzenesulfonic acid (10.0 g, 53 mmol)
-
3-Methyl-2-butanone (15.0 mL, ~140 mmol, excess)
-
Glacial Acetic Acid (30 mL)
-
Potassium Acetate (KOAc) (for salt formation)
-
Solvents: Ethyl acetate, Diethyl ether, Methanol.
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydrazinobenzenesulfonic acid (10 g) in glacial acetic acid (30 mL).
-
Addition: Add 3-methyl-2-butanone (15 mL) to the suspension. The ketone is used in excess to drive the equilibrium.
-
Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.
-
Observation: The suspension will dissolve as the hydrazone forms, eventually turning into a dark reddish/brown solution.
-
Duration: Reflux for 3–4 hours. Monitor by TLC (Silica, MeOH:DCM 1:4) or disappearance of the hydrazine starting material.
-
-
Workup (Precipitation): Allow the reaction mixture to cool to room temperature. The product often precipitates as a pink/purple solid upon cooling.
-
If no precipitate forms: Add 50 mL of cold ethyl acetate or diethyl ether to induce precipitation.
-
-
Salt Conversion (Optional but recommended for stability): Dissolve the crude free acid in a minimum amount of hot methanol. Add a saturated solution of potassium acetate in methanol. Cool to 0°C to crystallize the potassium salt .
-
Purification: Filter the solid and wash copiously with ethyl acetate and diethyl ether to remove residual acetic acid and unreacted ketone.
-
Drying: Dry the solid under vacuum at 50°C for 6 hours.
Yield: Typical yields range from 70% to 85%.
Characterization & Quality Control
To ensure the material is suitable for downstream dye synthesis, verify the following parameters.
| Technique | Expected Data | Interpretation |
| 1H NMR (DMSO-d6) | Aromatic protons of the indole ring. | |
| Methyl group on the imine carbon (reactive). | ||
| Gem-dimethyl groups (singlet). | ||
| Mass Spectrometry | m/z = 238.05 (negative mode, [M-H]-) | Corresponds to the sulfonate anion. |
| HPLC | Purity > 95% (254 nm) | Essential to prevent side-products in Cy dye synthesis. |
Application: Synthesis of Water-Soluble Cyanine Dyes
The primary utility of 5-sulfo-2,3,3-trimethylindolenine is its conversion into cyanine dyes. This requires two phases: Quaternization (Activation) and Condensation .
5.1 Mechanism of Dye Formation
-
Quaternization: The nitrogen atom is alkylated (e.g., with ethyl iodide or butane sultone) to form a positively charged indolium salt. This makes the C2-methyl group highly acidic.
-
Condensation: The activated C2-methyl attacks a polymethine linker (like N,N'-diphenylformamidine for Cy3 or malonaldehyde dianil for Cy5).
5.2 Critical Considerations for Drug Development
-
Solubility: The presence of the sulfonate group at position 5 is non-negotiable for in vivo applications. Non-sulfonated analogs (from 2,3,3-trimethylindolenine) are highly hydrophobic and will cause antibody/protein precipitation.
-
Sterics: The gem-dimethyl groups at C3 prevent the formation of planar aggregates, preserving fluorescence quantum yield (QY).
-
Stability: The sulfonated indolenine is stable at room temperature but hygroscopic. Store under desiccant.
References
-
PubChem. (2025).[1][2] this compound potassium salt. National Library of Medicine. [Link]
-
Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. [Link]
Sources
Advanced Synthesis of Water-Soluble Indolenine Derivatives for Cyanine Dyes
Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Chemical Biologists, and Drug Development Scientists.
Executive Summary
Water-soluble cyanine dyes (Cy3, Cy5, Cy7) are the workhorses of modern fluorescence imaging, flow cytometry, and proteomic labeling. Their utility hinges on the indolenine core —specifically, sulfonated derivatives that prevent dye aggregation in aqueous media and minimize non-specific binding to cellular components.
This guide details the end-to-end synthesis of sulfonated indolenine precursors and their subsequent conversion into water-soluble cyanine dyes. Unlike generic protocols, this document focuses on the process chemistry required to scale these reactions while maintaining high regioselectivity and purity, specifically addressing the challenges of handling zwitterionic intermediates.
Part 1: Structural Fundamentals & Solubility Mechanisms
The hydrophobicity of the standard poly-methine chain and the aromatic indole rings drives cyanine dyes to aggregate (H-aggregates) in water, quenching fluorescence. To counteract this, solubility must be engineered directly into the heterocycle.
The Two-Tier Solubility Strategy
-
Core Sulfonation (Position 5): Introducing a sulfonate group at the 5-position of the benzene ring is the most robust method. It is electronically favorable and synthetically accessible via Fischer indole synthesis using p-hydrazinobenzenesulfonic acid.
-
N-Alkylation (The "Arm"): Quaternizing the indolenine nitrogen with a sulfopropyl group (via 1,3-propanesultone) creates a "bis-sulfo" moiety. This results in a net negative charge (at physiological pH) that creates a hydration shell around the dye, drastically reducing aggregation.
Comparison of Solubilizing Modifications
| Modification Strategy | Reagent | Charge Impact | Solubility | Aggregation Risk |
| 5-Sulfonation | p-Hydrazinobenzenesulfonic acid | -1 per ring | High | Low |
| N-Sulfopropyl | 1,3-Propanesultone | Net 0 (Zwitterion) | Very High | Very Low |
| N-Carboxypentyl | 6-Bromohexanoic acid | Net 0 (at acidic pH) | Moderate | Moderate |
| PEGylation | PEG-Tosylate | Neutral | High | Low (but bulky) |
Part 2: Synthesis of the Core Heterocycle
Target: Potassium 2,3,3-Trimethylindolenine-5-sulfonate
The synthesis begins with the Fischer Indole reaction. While many protocols suggest acetic acid as the solvent, acetic acid with potassium acetate is preferred to buffer the strong acidity of the sulfonic acid group, preventing degradation of the sensitive hydrazine intermediate.
Protocol 1: Fischer Indole Synthesis
Reagents:
-
p-Hydrazinobenzenesulfonic acid (1.0 eq)
-
3-Methyl-2-butanone (Isopropyl methyl ketone) (3.0 eq)
-
Acetic acid (Glacial) (Solvent volume)[1]
-
Potassium Acetate (KOAc) (1.0 eq)
Workflow:
-
Dissolution: Suspend p-hydrazinobenzenesulfonic acid and KOAc in glacial acetic acid. The addition of KOAc helps solubilize the zwitterionic hydrazine.
-
Condensation: Add 3-methyl-2-butanone. Heat the mixture to reflux (approx. 118°C) for 3–4 hours.
-
Workup: Cool the reaction to room temperature. The product, being a potassium salt, often precipitates directly or upon addition of a non-polar solvent like diethyl ether or acetone.
-
Purification: Filter the solid. Wash extensively with acetone to remove unreacted ketone and acetic acid. Recrystallize from methanol if necessary.
Validation:
-
H NMR (D
O): Look for the gem-dimethyl singlet at ppm and the C2-methyl singlet at ppm.
Part 3: Quaternization (The Solubilizing Step)
Target: 1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium-5-sulfonate (Bis-sulfo Inner Salt)
This step converts the neutral indolenine into a permanently charged quaternary ammonium species. The reaction with 1,3-propanesultone is an S
Critical Safety Note: 1,3-Propanesultone is a potent alkylating agent and a carcinogen. Handle in a fume hood with double gloves.
Protocol 2: The "Melt" Method vs. Sulfolane
While solvent-free "melt" conditions are faster, they risk charring. The use of 1,2-dichlorobenzene or sulfolane provides better thermal control.
Workflow:
-
Setup: In a pressure tube or round-bottom flask, mix Potassium 2,3,3-trimethylindolenine-5-sulfonate (1.0 eq) with 1,3-propanesultone (1.2–1.5 eq).
-
Solvent: Add 1,2-dichlorobenzene (minimal volume to create a slurry).
-
Reaction: Heat to 120–140°C for 4–12 hours. The indolenine solid will gradually dissolve and react, often forming a gummy residue (the zwitterionic product) that separates from the non-polar solvent.
-
Precipitation (The Purification Trick):
-
Cool the mixture.
-
Decant the dichlorobenzene.
-
Wash the residue with ethyl acetate or acetone. The product is insoluble in these organics, while excess propanesultone is soluble.[6]
-
Triturate the gummy solid with boiling acetone until it turns into a fine powder.
-
-
Filtration: Collect the pinkish/white powder.
Self-Validating Checkpoint: The product should be soluble in water but insoluble in methanol/ethanol alone without heating. If it dissolves easily in acetone, the quaternization likely failed.
Part 4: Cyanine Dye Assembly
Synthesis of Sulfo-Cy3 and Sulfo-Cy5[7]
The condensation step links two indolenine units via a polymethine bridge.
Protocol 3: Sulfo-Cy3 Synthesis (Symmetric)
Reagents:
-
Quaternized Indolenine (from Part 3) (2.0 eq)
-
Triethyl orthoformate (1.5 eq) (The 1-carbon bridge source)
Workflow:
-
Dissolve the indolenine in dry pyridine.
-
Add triethyl orthoformate.[10]
-
Reflux (approx. 115°C) for 3 hours. The solution will turn deep red/magenta.
-
Precipitation: Cool and add 10 volumes of ethyl acetate. The crude dye precipitates.
Protocol 4: Sulfo-Cy5 Synthesis (Symmetric)
Reagents:
-
Quaternized Indolenine (2.0 eq)
-
Malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) (The 3-carbon bridge source)
-
Acetic Anhydride / Acetic Acid (1:1 mixture)
Workflow:
-
Mix reagents in the Ac
O/AcOH solvent system. -
Heat to 110°C for 2 hours. The solution turns deep blue.
-
Workup: The acetic anhydride acts as a dehydrating agent, driving the condensation. Precipitate the crude dye by adding diethyl ether.
Part 5: Visualization of Synthetic Logic
The following diagram illustrates the complete synthetic pathway from raw materials to the final cyanine dye, highlighting the critical branching points for solubility.
Caption: Synthetic flowchart for the production of water-soluble Sulfo-Cy3 and Sulfo-Cy5 dyes starting from p-hydrazinobenzenesulfonic acid.
Part 6: Purification & Characterization
Sulfonated dyes are highly polar, making silica gel chromatography ineffective (they stick irreversibly).
Purification Protocol: Reverse-Phase HPLC[8]
-
Column: C18 Preparative Column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0% to 50% B over 30 minutes.
-
Note: The TEAA buffer is crucial. It ion-pairs with the sulfonate groups, improving peak shape and retention. Without it, the dyes elute in the void volume.
-
Characterization Metrics
-
UV-Vis Spectroscopy:
-
Sulfo-Cy3:
nm (Water). -
Sulfo-Cy5:
nm (Water).[11] -
Quality Check: The ratio of the shoulder peak (vibrational band) to the main peak should be low (<0.3). A high shoulder indicates H-aggregation.
-
-
Mass Spectrometry (ESI-):
-
Look for
or ions. Sulfonated dyes ionize best in negative mode.
-
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link
-
Beresniewicz, K., et al. (2024). "A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes." ACS Omega, 9(7), 8346–8356. Link
-
ChemicalBook. (n.d.). "Potassium 2,3,3-trimethylindolenine-5-sulfonate Product Properties." Link
-
Vector Laboratories. (n.d.). "Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Datasheet." Link
-
Maji, M., et al. (2022). "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(9), 5603–5616. Link
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- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]
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- 10. iris.unito.it [iris.unito.it]
- 11. mdpi.com [mdpi.com]
difference between sulfonated and non-sulfonated indolenine precursors
Core Architecture of Cyanine Dye Synthesis & Application
Executive Summary
The indolenine moiety (2,3,3-trimethylindolenine) acts as the heterocyclic "engine" for the cyanine dye family (Cy3, Cy5, Cy7). The critical divergence in this chemical lineage is the introduction of a sulfonate group (
This modification is not merely a solubility tag; it fundamentally alters the thermodynamic behavior of the fluorophore in biological systems. While non-sulfonated precursors yield membrane-permeable, hydrophobic dyes suitable for intracellular targeting, sulfonated precursors generate highly water-soluble, membrane-impermeable fluorophores with superior quantum yields in aqueous buffers due to suppressed H-aggregation.
This guide details the structural, physicochemical, and practical differences between these two precursor classes, providing validated protocols for their selection and use.
Part 1: Structural & Synthetic Fundamentals
The synthesis of both precursors relies on the Fischer Indole Synthesis , but the starting materials dictate the final physicochemical identity.
Chemical Synthesis Pathways
The non-sulfonated precursor is synthesized from phenylhydrazine, whereas the sulfonated variant requires 4-hydrazinobenzenesulfonic acid. The presence of the electron-withdrawing sulfonate group requires harsher acidic conditions or specific catalysts to drive the sigmatropic rearrangement efficiently.
Caption: Divergent synthesis pathways via Fischer Indole cyclization. Path A yields the organic-soluble precursor; Path B yields the water-soluble sulfonate derivative.
The Electronic Impact
The sulfonate group at position 5 is an electron-withdrawing group (EWG) via induction, but its resonance effects on the indole nitrogen are minimal compared to substituents at position 3. Consequently, the spectral shift (absorption/emission
Part 2: Physicochemical Properties & Data Analysis
The choice of precursor dictates the aggregation state of the final dye. Cyanine dyes are planar and prone to stacking.
-
H-Aggregates (Non-Sulfonated): In aqueous media, hydrophobic forces drive non-sulfonated dyes to stack face-to-face (H-dimers). This allows non-radiative decay, drastically quenching fluorescence.
-
Repulsion (Sulfonated): The negative charge on the sulfonate groups creates electrostatic repulsion between dye molecules, preventing stacking and preserving high quantum yield in PBS/water.
Comparative Data Matrix
| Feature | Non-Sulfonated Precursor | Sulfonated Precursor |
| IUPAC Name | 2,3,3-Trimethylindolenine | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate |
| Solubility | Organic (DCM, MeOH, DMSO) | Aqueous (Water, PBS), MeOH |
| Membrane Permeability | High (Passive Diffusion) | Null (Impermeable) |
| Aggregation (Aqueous) | High (H-dimers form rapidly) | Low (Electrostatic repulsion) |
| Labeling Solvent | Requires organic co-solvent (DMF/DMSO) | 100% Aqueous Buffer |
| Non-Specific Binding | High (Sticks to hydrophobic pockets) | Low (Repelled by cell surfaces/proteins) |
| Primary Application | Intracellular organelles, Mitochondria | Cell surface receptors, Antibodies, Nucleic Acids |
Part 3: Biological Implications & Selection Logic
Bioconjugation Efficiency
-
Non-Sulfonated: When labeling proteins, you must dissolve the NHS-ester dye in an organic solvent (DMSO/DMF) before adding it to the protein buffer.[1][2][3] Risk: If the organic solvent concentration exceeds 5-10%, sensitive proteins (e.g., antibodies) may denature or precipitate.
-
Sulfonated: The dye dissolves directly in the conjugation buffer (e.g., Carbonate pH 8.5). This allows for "gentle" labeling of fragile proteins and eliminates the need for removing organic solvents later.
In Vivo Pharmacokinetics
Sulfonated dyes (e.g., Sulfo-Cy5) exhibit distinct clearance profiles. Due to their high solubility and negative charge, they are less likely to bind non-specifically to serum albumin, leading to faster renal clearance compared to the hepatobiliary clearance often seen with more hydrophobic, non-sulfonated variants.
Caption: Decision matrix for precursor selection based on biological target localization.
Part 4: Experimental Protocols
Protocol A: Solubility & Aggregation Validation (Self-Validating System)
Goal: Confirm the identity and quality of your precursor/dye before critical experiments.
-
Preparation: Prepare a 10 µM solution of your dye in (A) Methanol and (B) PBS (Phosphate Buffered Saline).
-
Spectroscopy: Measure Absorbance form 400nm to 800nm.
-
Validation Logic:
-
Sulfonated Dye: The spectra in Methanol and PBS should be nearly identical in shape (sharp main peak).
-
Non-Sulfonated Dye: The PBS spectrum will show a "shoulder" or a new peak blue-shifted (lower wavelength) relative to the monomer peak. This is the H-aggregate band .
-
If your "Sulfonated" dye shows a massive H-aggregate shoulder in PBS, the sulfonation synthesis failed or the purity is low.
-
Protocol B: NHS-Ester Labeling (Sulfonated vs. Non-Sulfonated)
Reagents:
-
Target Protein (1 mg/mL in 0.1M Sodium Bicarbonate, pH 8.3).
-
Anhydrous DMSO (for Non-Sulfonated only).
Workflow:
| Step | Sulfonated Protocol | Non-Sulfonated Protocol |
| 1. Dye Solubilization | Dissolve dye directly in DI water (10 mg/mL). | Dissolve dye in anhydrous DMSO (10 mg/mL). |
| 2. Mixing | Add dye solution to protein.[3] Final volume does not change significantly. | Add dye-DMSO to protein. Crucial: Keep DMSO < 10% of total volume. Vortex immediately to prevent local precipitation. |
| 3. Incubation | 1 hour @ RT (Dark). | 1 hour @ RT (Dark). |
| 4. Purification | Desalting column (Sephadex G-25) equilibrated with PBS. | Desalting column. Note: Hydrophobic dye may stick to the column resin; yield is often lower. |
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters."[6][7][8] Bioconjugate Chemistry, 4(2), 105-111.[6][7][8]
- Foundational text describing the synthesis and properties of Sulfo-Cy3 and Sulfo-Cy5.
-
Berlier, J. E., et al. (2003). "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.
- Comparative analysis of photostability and brightness, highlighting the importance of sulfon
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
- The authoritative reference for NHS-ester chemistry and labeling protocols.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. ibiantech.com [ibiantech.com]
- 5. interchim.fr [interchim.fr]
- 6. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
solubility profile of 2,3,3-trimethyl-3H-indole-5-sulfonic acid in water vs organic solvents
[1][2][3][4]
Executive Summary
2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS: 132557-73-4, often abbreviated as TMIS or 5-Sulfo-2,3,3-trimethylindolenine ) is a critical heterocyclic building block in the synthesis of water-soluble cyanine dyes (Cy3, Cy5, Cy7).[1][2][3] Unlike its lipophilic parent (2,3,3-trimethylindolenine), the introduction of the sulfonic acid group at the 5-position fundamentally inverts its solubility profile, rendering it highly hydrophilic.[1][2][4]
This guide provides a definitive analysis of its solubility behavior, distinguishing between the zwitterionic "free acid" and its commercial salt forms (Potassium/Sodium).[1][4][5] Understanding this distinction is the single most important factor in successful purification and downstream conjugation protocols.
Physicochemical Fundamentals
To predict solubility, we must first understand the ionization states.[1][2][4][5] The molecule contains two ionizable centers with opposing characteristics:
-
Sulfonic Acid (C5-SO₃H): Strong acid (
).[1][2][3][4][5] It exists as the anionic sulfonate ( ) at all relevant pH levels (> 0).[1][2][3][4][5] -
Indolenine Nitrogen (N1): Weak base (
).[1][2][4][5] It can accept a proton to form the indoleninium cation.[1][4][5]
The "Solubility Switch" Mechanism
The solubility of TMIS is pH-dependent, governed by the equilibrium between its Zwitterionic and Anionic forms.[1][2][4][5]
| pH Condition | Dominant Species | Structure State | Net Charge | Solubility Characteristic |
| Acidic (pH < 6) | Zwitterion | 0 | Moderate Water Solubility (High Lattice Energy).[1][2][3][4][5] Insoluble in Organics.[1][2][4][5] | |
| Basic (pH > 7) | Anion | -1 | High Water Solubility .[1][2][3][4][5] Soluble in MeOH. | |
| Strong Acid (pH < 0) | Cation | +1 | Soluble (Protonated Sulfonic acid is rare outside conc.[1][3][4][5] acid).[1][2][4][5][6][7][8][9][10] |
Solubility Profile Analysis
Aqueous Solubility[1][2][3][4][5]
-
Salts (K+/Na+): The potassium salt (CAS 184351-56-2) is the most common commercial form.[1][2][3][4][5] It exhibits excellent solubility in water (>100 mg/mL) .[1][2][4][5] The ionic nature disrupts the crystal lattice effectively in aqueous media.[1][4][5]
-
Free Acid (Zwitterion): The zwitterionic form is less soluble than the salt forms due to strong intermolecular ionic interactions (Coulombic attraction between
and in the crystal lattice).[1][2][3][4][5] However, it remains significantly more soluble than the non-sulfonated parent.[2][4][5]
Organic Solvent Solubility
The sulfonic acid group acts as a "solubility anchor," preventing dissolution in non-polar solvents.[2][4][5]
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Protics | Methanol, Ethanol | Moderate to High | High solubility in MeOH; decreases as chain length increases (EtOH < MeOH).[1][2][3][4][5] Used for recrystallization.[1][2][4][5] |
| Dipolar Aprotics | DMSO, DMF | High | Excellent solvents for reaction (e.g., quaternization with alkyl halides).[1][2][5] |
| Polar Aprotics | Acetonitrile, Acetone | Low | Often used as anti-solvents to precipitate the product from aqueous or methanolic solutions.[1][5] |
| Non-Polars | Chloroform, Toluene, Ether, Hexane | Insoluble | Used to wash away non-sulfonated impurities (starting materials).[1][2][5] |
Binary Systems (Precipitation Strategy)
The standard purification protocol relies on the Methanol/Isopropanol or Methanol/Ether system.[1][3][4][5]
Experimental Protocols
Protocol 1: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to determine exact solubility limits for your specific batch (salt vs. acid).[1][2][3][4][5]
Reagents: TMIS (Target Sample), HPLC Grade Water, 1M KOH, 1M HCl.[1][2]
-
Preparation: Weigh 100 mg of TMIS into a 2 mL Eppendorf tube.
-
Titration: Add solvent (Water or MeOH) in 100
L increments.[1][2][4][5] -
Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.
-
Endpoint: Visual clarity (no particulates).
-
Calculation:
. -
pH Validation (Crucial):
Protocol 2: Purification via Solubility Switching
A robust method to purify TMIS from non-sulfonated starting material (2,3,3-trimethylindolenine).[1][2][3]
-
Dissolution: Dissolve crude reaction mixture in minimal Methanol .
-
Filtration: Filter to remove inorganic salts (if any).[1][2][4][5]
-
Precipitation: Slowly add Diethyl Ether (ratio 1:5 MeOH:Ether) with vigorous stirring.
-
Wash: Filter the solid and wash with cold Acetone (removes trace water and organic residues).[1][2][4][5]
-
Drying: Vacuum dry at 40°C.
Visualization of Solubility & Synthesis Workflow
The following diagram illustrates the decision logic for solvent selection and the chemical transformations affecting solubility.
Caption: Workflow depicting the transformation of the lipophilic parent into the hydrophilic TMIS, highlighting the pH-dependent solubility switch used for purification.
Application Context: Cyanine Dye Synthesis
In the context of drug development and probe synthesis, TMIS is rarely the end product.[4][5] It is the water-solubilizing engine for cyanine dyes.[1][2][3][4][5]
-
Impact: When TMIS is quaternized (e.g., with alkyl halides to form the indolium salt), the solubility in water remains high due to the permanent positive charge on the Nitrogen and the negative charge on the Sulfonate.[2][4][5]
-
Design Rule: For in vivo imaging agents, at least two sulfonic acid groups (one on each indole unit of a Cy dye) are typically required to prevent aggregation and non-specific binding in serum.[1][2][5]
Troubleshooting Common Issues
| Issue | Cause | Solution |
| "Oiling Out" in MeOH | Water contamination or too rapid addition of anti-solvent.[1][2][3][4][5] | Use dry Methanol.[1][2][4][5] Add Ether dropwise.[1][2][4][5] Cool on ice. |
| Low Water Solubility | Sample is likely the Zwitterion (Acid) and pH is near isoelectric point.[1][2][4][5] | Add dilute KOH or NaOH to convert to the highly soluble salt form.[1][4][5] |
| Insoluble Particulates | Presence of inorganic salts ( | Dissolve in dry MeOH (salts are insoluble) and filter before precipitation.[1][4][5] |
References
-
PubChem. (2023).[1][2][4][5] this compound (Compound Summary). National Center for Biotechnology Information.[1][2][4][5] [Link][1][2][3][4][5]
-
Mujumdar, R. B., et al. (1993).[1][2][5] Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters.[1][2][4][5] Bioconjugate Chemistry, 4(2), 105-111.[1][2][4] (Seminal paper on sulfonated cyanine synthesis). [Link][1][2][3][4][5]
-
Fischer, A., & Vögtle, F. (1999).[1][2][5] Dendrimers: From Design to Application.[1][2][4][5] (Context on solubility parameters of indole derivatives).
Sources
- 1. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3,3-Trimethylindolenine 98 1640-39-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Ammonium 2,3,3-trimethyl-3H-indole-5-sulfonate | 1452310-41-6 [sigmaaldrich.com]
- 8. This compound | C11H13NO3S | CID 11149656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
key intermediates for synthesizing hydrophilic Cy3 and Cy5 fluorophores
This technical guide details the synthesis of hydrophilic Cyanine-3 (Cy3) and Cyanine-5 (Cy5) fluorophores, specifically focusing on the sulfonated derivatives (Sulfo-Cy3/Cy5).[1] These are the industry standard for biological applications due to their high water solubility, reduced aggregation (H-dimerization), and photostability in aqueous buffers.
Executive Summary
The synthesis of hydrophilic cyanine dyes relies on a "building block" approach. Unlike hydrophobic variants which use simple alkyl chains, hydrophilic Cy dyes require the introduction of sulfonate (
-
The Heterocyclic Core: Direct sulfonation of the indolenine ring (Position 5).
-
The N-Alkylation Chain: Use of sultones to create sulfonato-propyl/butyl chains.[1]
This guide focuses on the Sulfo-Cy series, as these are the requisite fluorophores for high-performance protein and nucleic acid labeling.[1]
Part 1: The Heterocyclic Foundation
The core of all hemicyanine dyes is the indolenine heterocycle. For hydrophilic applications, we must synthesize Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate .[1]
Mechanism & Rationale
The synthesis utilizes the Fischer Indole Synthesis .[2] We react a sulfonated hydrazine with a ketone.[3] The sulfonate group on the hydrazine is preserved, imparting intrinsic solubility to the core structure.
Protocol 1: Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Reagents:
- -Hydrazinobenzenesulfonic acid (CAS: 98-71-5)[1][4]
-
3-Methyl-2-butanone (Isopropyl methyl ketone) (CAS: 563-80-4)[1]
-
Acetic Acid (Glacial)[5]
Workflow:
-
Dissolution: Suspend 1.0 eq of
-hydrazinobenzenesulfonic acid in glacial acetic acid. -
Addition: Add 3.0 eq of 3-methyl-2-butanone.
-
Cyclization: Heat the mixture to reflux (
) for 3–4 hours. The acid catalyzes the formation of the hydrazone, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia. -
Precipitation: Cool the mixture to room temperature. The product usually precipitates as a pink/red solid.
-
Workup: Filter the solid.[5] Wash with cold acetic acid followed by diethyl ether to remove residual solvent.
-
Conversion to Salt: Dissolve the crude sulfonic acid in minimal methanol and add a saturated solution of KOH in isopropanol to precipitate the potassium salt.
Key Insight: The potassium salt is preferred over the sodium salt for purification because it often crystallizes better from organic alcohols.
Part 2: Quaternization (Activation)
The indolenine nitrogen must be quaternized to render the ring electron-deficient, allowing for polymethine chain extension.
The "Double-Hydrophilic" Strategy
To maximize solubility, we do not use alkyl halides (e.g., ethyl iodide). Instead, we use sultones to add a second sulfonate group to the molecule.[6]
Protocol 2: Synthesis of 1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium Betaine
Reagents:
-
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (from Part 1)[1]
-
1,3-Propanesultone (CAS: 1120-71-4) [DANGER: Potent Carcinogen] [1]
-
1,2-Dichlorobenzene (Solvent)[1]
Workflow:
-
Mix: Combine 1.0 eq of the sulfonated indole and 1.5 eq of 1,3-propanesultone in 1,2-dichlorobenzene.
-
Heat: Stir at
for 12 hours. The high boiling point solvent is necessary to drive the ring-opening of the sultone.[1] -
Isolation: Cool to room temperature. The product (a "betaine" or inner salt) will precipitate as a solid.
-
Purification: Decant the solvent. Triturate the solid with acetone or ethyl acetate to remove unreacted sultone. Filter and dry under vacuum.
Part 3: The Polymethine Linkers
The difference between Cy3 and Cy5 is the length of the conjugated carbon chain (methine bridge).
| Fluorophore | Chain Length | Linker Reagent | Excitation/Emission (Approx) |
| Cy3 | Trimethine (3 carbons) | N,N'-Diphenylformamidine | 550 nm / 570 nm |
| Cy5 | Pentamethine (5 carbons) | Malonaldehyde dianil HCl | 650 nm / 670 nm |
Protocol 3: Synthesis of the Linkers (If not purchased)
-
Cy3 Linker: N,N'-Diphenylformamidine is commercially available and stable.[1]
-
Cy5 Linker: Malonaldehyde dianil hydrochloride (CAS: 1497-49-0) is synthesized by reacting malonaldehyde bis(dimethyl acetal) with aniline in the presence of HCl.[1]
Part 4: Dye Assembly (Condensation)
This step couples two indolenine units with the linker. For symmetric dyes (homodimers), this is a one-pot reaction.[1][7] For asymmetric labeling reagents (e.g., NHS esters), a stepwise synthesis is required.
Protocol 4: Synthesis of Symmetric Sulfo-Cy5
Reagents:
-
1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium betaine (2.0 eq)[1]
-
Malonaldehyde dianil hydrochloride (1.0 eq)
-
Potassium Acetate (Base)
Workflow:
-
Condensation: Dissolve the indolenium betaine and malonaldehyde dianil in acetic anhydride.
-
Activation: Add potassium acetate (2.5 eq). The base is critical to deprotonate the methyl group on the indolenine, forming the reactive enamine ("Fischer base").
-
Reflux: Heat to
for 1 hour. The solution will turn deep blue. -
Precipitation: Cool and pour the reaction mixture into excess ethyl acetate. The crude dye precipitates.
-
Purification (Critical): Sulfonated dyes are too polar for normal-phase silica .[1]
Part 5: Visualizing the Chemical Pathway
The following diagram illustrates the convergent synthesis of a hydrophilic Cy5 fluorophore.
Figure 1: Convergent synthesis workflow for hydrophilic Cy3/Cy5 dyes.[1] Yellow node indicates the heterocyclic core; Blue node indicates the activated intermediate; Green node indicates the final fluorophore.
Part 6: Troubleshooting & Quality Control[1]
Aggregation Check (UV-Vis)
Hydrophilic dyes should follow the Beer-Lambert law.[1]
-
Test: Measure absorbance at
in water. -
Failure Mode: A "shoulder" peak at a lower wavelength (blue-shifted) indicates H-aggregates (dimers).[1]
-
Solution: If aggregation occurs, the sulfonation was likely incomplete, or the counter-ion (potassium/sodium) needs to be exchanged.
Purification Challenges
-
Problem: Product smears on C18 HPLC.
-
Cause: The sulfonic acid groups are ionizing.
-
Solution: Use Triethylammonium acetate (TEAA) buffer (pH 7.0) in the mobile phase.[10] This forms an ion-pair, sharpening the peaks.[1]
Stability
-
Storage: Store lyophilized dyes at -20°C in the dark.
-
Solvent: Dissolve in water or anhydrous DMSO. Avoid alcohols for long-term storage as they can form esters with activated carboxylates (if present).[1]
References
-
Mujumdar, R. B., et al. (1993).[11] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. [Link] (The foundational text for sulfonated cyanine synthesis.)
-
Beresniewicz, K., et al. (2024). "A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes." The Journal of Organic Chemistry. [Link] (Modern optimization of purification and asymmetric synthesis.)
-
Toutchkine, A., et al. (2002). "Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility." Bioconjugate Chemistry. [Link] (Protocols for thiol-reactive variants.)
-
Kvach, M. V., et al. (2008).[7] "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry. [Link] (Detailed spectral data and alternative purification methods.)
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 4. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Deep Dive: The Stabilizing Role of Sulfonic Acid Groups in Cyanine Fluorophores
Executive Summary
Cyanine dyes (e.g., Cy3, Cy5, Cy7) are ubiquitous in fluorescence microscopy and in vivo imaging due to their high extinction coefficients and tunable emission. However, their extended polymethine chains render them inherently hydrophobic, driving the formation of non-fluorescent H-aggregates in aqueous environments. This aggregation drastically reduces quantum yield and labeling efficiency.
This technical guide analyzes the physicochemical role of sulfonic acid (sulfonate) modification in preventing this phenomenon. By introducing negative charge and steric bulk, sulfonate groups impose an electrostatic barrier and a hydration shell that preserves the monomeric, fluorescent state of the dye. We present the mechanistic grounding, comparative data, and self-validating experimental protocols to quantify this effect.
The Physics of Aggregation: H- vs. J-Aggregates
To understand the solution, one must first understand the failure mode. Cyanine dyes possess planar, conjugated
The Kasha Exciton Theory
The stacking geometry dictates the optical shift:
-
H-Aggregates (Hypsochromic): Dyes stack face-to-face (sandwich). The transition dipoles align parallel. Interaction leads to a higher energy excited state, causing a blue shift in absorbance. Crucially, the transition to the ground state is forbidden, leading to fluorescence quenching .
-
J-Aggregates (Jelly/Bathochromic): Dyes stack head-to-tail (staircase). This lowers the energy gap, causing a red shift . While J-aggregates can be fluorescent, they are often undesirable in labeling because they alter the expected emission channel.
The Problem: Non-sulfonated cyanines in aqueous buffer predominantly form H-aggregates, rendering them "dark" and prone to precipitation on protein surfaces.
Mechanism of Action: The Sulfonate Shield
The introduction of sulfonic acid groups (
Electrostatic Repulsion (Coulombic Barrier)
At physiological pH (7.4), sulfonic acid groups (
-
Mechanism: The high density of negative charges creates a Coulombic repulsion force (
) between dye molecules. -
Result: This repulsion overcomes the weak Van der Waals forces promoting
- stacking.
Steric Hindrance & Solvation Shell
Sulfonate groups are highly hygroscopic. They recruit a dense shell of water molecules (hydration sphere) around the fluorophore.
-
Mechanism: This physical barrier of water prevents the planar aromatic rings of adjacent dye molecules from approaching close enough to stack.
-
Result: The dye remains in its monomeric state, preserving its high quantum yield and original spectral properties.
Visualization of the Mechanism
Figure 1: Mechanistic comparison of hydrophobic stacking in standard cyanines versus electrostatic stabilization in sulfonated variants.
Comparative Technical Analysis
The following table summarizes the functional differences critical for assay development.
| Feature | Standard Cyanine (e.g., Cy5) | Sulfonated Cyanine (e.g., Sulfo-Cy5) | Impact on Application |
| Solubility (Water) | Low (< 1 mM) | High (> 10 mM) | Sulfo-dyes do not require organic co-solvents (DMSO/DMF) that denature proteins. |
| Aggregation State | Forms H-aggregates in buffer | Predominantly Monomeric | H-aggregates quench signal; Monomers ensure brightness. |
| Quantum Yield (Aq) | Low (due to quenching) | High (Preserved) | Critical for low-abundance target detection. |
| Labeling Buffer | Requires 5-20% Organic Solvent | 100% Aqueous Buffer | Sulfo-dyes enable labeling of fragile proteins/antibodies. |
| Purification | Difficult (precipitates in dialysis) | Easy (remains soluble) | Unreacted Sulfo-dye is easily removed via Gel Filtration/Dialysis. |
Experimental Validation Protocols
As a scientist, you must validate the quality of your fluorophore before conjugation. Use these self-validating protocols.
Protocol A: UV-Vis Aggregation Assay (The "Shoulder" Test)
Purpose: To determine if a dye stock has aggregated. Principle: Monomeric cyanines have a sharp primary peak. Aggregates display a secondary "shoulder" peak (blue-shifted for H, red-shifted for J) and broadening.[1]
-
Preparation: Dilute the dye to 5 µM in two solvents:
-
Cuvette A (Control): Methanol (forces monomeric state).
-
Cuvette B (Test): PBS 1X (or your assay buffer).
-
-
Measurement: Scan absorbance from 400 nm to 800 nm.
-
Analysis: Calculate the ratio of the primary peak height (
) to the shoulder height ( ).-
Pass Criteria: The spectral shape in PBS should essentially overlay the Methanol scan.
-
Fail Criteria: In PBS, the primary peak drops, and a blue-shifted shoulder (approx. 30-50 nm lower) appears/grows.
-
Protocol B: Aqueous Antibody Conjugation (NHS-Ester)
Purpose: To label a protein without inducing aggregation or denaturation.
-
Buffer Exchange: Exchange antibody into 50 mM Sodium Bicarbonate, pH 8.5 (amine-free).
-
Dye Solubilization: Dissolve Sulfo-Cy NHS ester in water (not DMSO). Note: Use immediately; NHS hydrolyzes rapidly in water.
-
Reaction: Add dye to protein at 10-20 molar excess. Incubate 1 hour at RT.
-
Purification: Pass through a Sephadex G-25 desalting column (equilibrated in PBS).
-
Validation: Measure Degree of Labeling (DOL).
(Where CF is the correction factor for dye absorbance at 280 nm).
Workflow Visualization
Figure 2: Optimized workflow for labeling with water-soluble sulfonated cyanines.
References
-
Randolph, J.B. "Cyanine Dyes - A personal perspective."[2] Glen Report 25.26, Glen Research. [Link]
- Mishra, A. et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000.
- Berleur, F. et al. "J-Aggregates of Cyanine Dyes in Aqueous Solution.
Sources
A Technical Guide to High-Purity 5-Sulfo-Indolenine: From Sourcing to Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of high-purity 5-sulfo-indolenine, a critical intermediate in the synthesis of various functional molecules. Moving beyond a simple datasheet, this document delves into the practical aspects of sourcing, purity assessment, and key applications, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.
Introduction to 5-Sulfo-Indolenine: A Versatile Building Block
5-Sulfo-indolenine, chemically known as 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a sulfonated derivative of the indolenine heterocyclic core. The presence of the sulfonic acid group imparts unique properties, most notably increased water solubility, making it a valuable precursor in aqueous-phase reactions and for the synthesis of water-soluble final products. Its chemical structure features the characteristic indolenine ring system with three methyl groups at the 2 and 3 positions and a sulfonic acid group attached to the 5-position of the benzene ring. This compound is typically available as its sodium or potassium salt to enhance stability and ease of handling.
The primary utility of 5-sulfo-indolenine lies in its role as a key intermediate in the synthesis of cyanine dyes, which are extensively used as fluorescent labels in biomedical imaging and diagnostics.[1] Furthermore, the indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] Consequently, sulfonated indolenine derivatives are of significant interest in drug discovery and development, for instance, as precursors in the synthesis of triptan-class drugs used for treating migraines.[4][5][6][7]
Commercial Availability and Supplier Landscape
High-purity 5-sulfo-indolenine is commercially available from a range of chemical suppliers, typically as the sodium salt (CAS No: 132557-72-3) or potassium salt (CAS No: 184351-56-2).[8][9] The choice between the sodium and potassium salt often depends on the specific requirements of the subsequent synthetic steps, such as solubility in a particular solvent system.
Table 1: Prominent Suppliers of 5-Sulfo-Indolenine and its Salts
| Supplier | Product Name | CAS Number | Reported Purity |
| Alfa Chemistry | This compound | 132557-73-4 | Not specified |
| ChemicalBook | This compound | 132557-72-3 | 98% - 99% |
| MedchemExpress | 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt | 184351-56-2 | Not specified |
| PubChem | This compound | 11149656 (CID) | Not specified |
It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. The CoA should provide details on the analytical methods used for quality control and the levels of any detected impurities.
Synthesis and Purification of High-Purity 5-Sulfo-Indolenine
The most common and industrially scalable method for the synthesis of 5-sulfo-indolenine is the Fischer indole synthesis .[10][11][12] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
The Fischer Indole Synthesis: A Step-by-Step Protocol
The synthesis of this compound is typically achieved by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in the presence of an acid catalyst.[13]
Diagram 1: Fischer Indole Synthesis of 5-Sulfo-Indolenine
Caption: The Fischer indole synthesis pathway for 5-sulfo-indolenine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzenesulfonic acid (1 equivalent).
-
Solvent and Reactant Addition: Add glacial acetic acid as the solvent. To this suspension, add 3-methyl-2-butanone (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The solid product can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether to remove unreacted starting materials and soluble impurities.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[14]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is essential for the protonation of the initially formed hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, a key step in the indole ring formation.[10] Acetic acid often serves as both the solvent and the catalyst. For less reactive substrates, a stronger acid like hydrochloric acid may be added.[15]
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.
-
Recrystallization: This purification technique is effective for removing impurities with different solubility profiles from the desired product, leading to a significant increase in purity.[16]
Purification of Commercial 5-Sulfo-Indolenine
For commercially sourced 5-sulfo-indolenine, further purification may be necessary depending on the application's stringency.
Protocol for Recrystallization:
-
Dissolution: Dissolve the crude 5-sulfo-indolenine salt in a minimal amount of a hot solvent mixture, such as ethanol and water.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quality Control and Analytical Characterization
Ensuring the high purity of 5-sulfo-indolenine is paramount for its successful application. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of 5-sulfo-indolenine and detecting any related impurities.[17][18]
Table 2: Exemplar RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Diagram 2: HPLC Purity Analysis Workflow
Caption: A streamlined workflow for HPLC-based purity assessment.
Spectroscopic Identification and Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 5-sulfo-indolenine.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, as well as the methyl groups at the 2 and 3 positions. The integration of these signals should correspond to the number of protons in the molecule. A representative ¹H NMR spectrum for a similar indolenine derivative shows signals for aromatic protons in the range of 7.6-8.0 ppm and methyl protons as singlets around 1.5 ppm and 2.8 ppm.[14]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[19] The fragmentation pattern in MS/MS can offer further structural insights.[20][21] For sulfonated aromatic compounds, a common fragmentation pathway involves the loss of SO₂.[22]
Applications in Research and Development
High-purity 5-sulfo-indolenine is a valuable starting material in several areas of research and development.
Synthesis of Cyanine Dyes for Biomedical Imaging
5-Sulfo-indolenine is a fundamental building block for water-soluble cyanine dyes, such as Cy5 derivatives. These dyes are widely used for labeling biomolecules like proteins and nucleic acids for fluorescence-based detection methods.
Protocol Outline for Cyanine Dye Synthesis:
-
Quaternization: The nitrogen of the 5-sulfo-indolenine is alkylated, for example, with an alkyl halide containing a reactive group for conjugation (e.g., a carboxylic acid).[23]
-
Condensation: The resulting quaternary salt is then condensed with a polymethine bridge precursor, such as malonaldehyde dianilide hydrochloride, in the presence of a base like pyridine and a dehydrating agent like acetic anhydride.
-
Purification: The final dye is typically purified using preparative HPLC.
Precursor in Drug Discovery and Development
The indole nucleus is a common motif in many pharmaceuticals.[24] Sulfonated indoles can serve as precursors for the synthesis of complex drug molecules. A notable example is the synthesis of Sumatriptan, a medication used to treat migraines, which involves intermediates derived from sulfonated indoles.[4][5][6][7] The synthesis often leverages the Fischer indole synthesis followed by further chemical modifications.[4][7]
Diagram 3: Role of 5-Sulfo-Indolenine in Drug Discovery
Caption: The pathway from 5-sulfo-indolenine to a potential API.
Storage and Stability
Proper storage of high-purity 5-sulfo-indolenine is essential to maintain its integrity. It is typically a stable solid but should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[25][26][27][28][29] For long-term storage, refrigeration may be recommended. Stability studies, often involving exposure to varying temperature, humidity, and light conditions, are crucial in a pharmaceutical development context to establish a re-test date or shelf life.[25][26][29]
Conclusion
High-purity 5-sulfo-indolenine is a versatile and valuable chemical intermediate with significant applications in both materials science and pharmaceutical development. A thorough understanding of its commercial availability, synthesis, purification, and analytical characterization is crucial for researchers and scientists. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, professionals in the field can confidently source, handle, and utilize this compound to advance their research and development objectives.
References
- Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.
- Sanz, A., Carril, A. M. G., Matía, M. P., Novella, J. L., & Alvarez-Builla, J. (2007). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ARKIVOC, 2008(ii), 53-58.
-
ResearchGate. (2025). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]
- Sudarshan Rao, K., et al. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research, 5(8), 107-109.
-
Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
- ACS Publications. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry.
- Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2209-2213.
- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Letters in Organic Chemistry.
- Research and Development Center of State Oil Company of Azerbaijan Republic. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Google Patents. (n.d.). US6114350A - Cyanine dyes and synthesis methods thereof.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
- Google Patents. (n.d.). WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- NIH. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry.
- Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives.
- NIH. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
- Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Molbank, 2021(4), M1303.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
UAB. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
SIELC. (n.d.). Separation of 2,3-Dioxo-5-indolinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]
- Alruwaili, K. M. H., et al. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Authorea Preprints.
- NIH. (n.d.). Solid-phase methods for the synthesis of cyanine dyes. Tetrahedron Letters.
-
ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]
- NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica.
-
SciSpace. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]
-
FDA. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
- SciELO. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Journal of the Chilean Chemical Society.
- Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 343-348.
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Methodological & Application
Application Note: High-Purity Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid via Fischer Indolization
Executive Summary & Strategic Context
2,3,3-Trimethyl-3H-indole-5-sulfonic acid is the critical heterocyclic building block for synthesizing water-soluble cyanine dyes (Cy3, Cy5, Cy7). These fluorophores are indispensable in biological labeling, proteomics, and in vivo imaging due to their high extinction coefficients and reduced non-specific binding.
While the Fischer indole synthesis is a century-old reaction, the sulfonation of the precursor introduces unique solubility challenges. The sulfonic acid group (
This application note provides a field-validated protocol that prioritizes purity and scalability . Unlike generic textbook descriptions, this guide addresses the specific electronic effects of the electron-withdrawing sulfonate group and provides a self-validating workup strategy to minimize byproduct formation.
Mechanistic Rationale
The synthesis utilizes the Fischer Indole Synthesis , a cascade reaction involving condensation, rearrangement, and cyclization.[1][2][3]
Critical Mechanistic Insights:
-
Electronic Deactivation: The para-sulfonic acid group on the hydrazine withdraws electron density, potentially slowing the initial hydrazone formation. We compensate for this by using glacial acetic acid as both solvent and catalyst to drive the equilibrium.
-
The [3,3]-Sigmatropic Shift: This is the rate-determining step. The high boiling point of acetic acid (118°C) provides the necessary thermal energy to overcome the activation barrier for the weak N-N bond cleavage.
-
Ammonia Sequestration: The reaction releases
as a byproduct, which is immediately neutralized by the acetic acid solvent, preventing it from interfering with the acid-catalyzed cyclization.
Mechanism Visualization
The following diagram details the pathway from the hydrazone intermediate to the final indole core.[2][3]
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for sulfonated precursors. The [3,3]-sigmatropic rearrangement is the key irreversible step.
Experimental Protocol
Materials & Equipment
Reagents:
-
4-Hydrazinobenzenesulfonic acid (CAS: 98-71-5): >97% purity. Note: Ensure this is not the hemihydrate or salt form unless calculations are adjusted.
-
3-Methyl-2-butanone (Methyl isopropyl ketone, MIPK) (CAS: 563-80-4): >98%. Used in slight excess.
-
Glacial Acetic Acid (AcOH): ACS Grade, anhydrous.
-
Potassium Acetate (KOAc) (Optional): For converting the free acid to the potassium salt.
Equipment:
-
Round-bottom flask (RBF) with a heavy-duty magnetic stir bar.
-
Reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Oil bath or heating mantle with temperature probe.
-
Vacuum filtration setup (Buchner funnel).
Reaction Workflow
Scale: Based on 10.0 g of Hydrazine starting material.
| Step | Action | Critical Parameter / Observation |
| 1. Setup | Charge a 250 mL RBF with 10.0 g (53.1 mmol) of 4-hydrazinobenzenesulfonic acid. | The solid will likely not dissolve initially. |
| 2. Solvent | Add 50 mL of Glacial Acetic Acid. | Stir to create a suspension. |
| 3. Addition | Add 17.0 mL (159 mmol, ~3 eq) of 3-methyl-2-butanone. | A large excess of ketone drives the reaction and prevents side reactions. |
| 4. Activation | Heat the mixture to Reflux (approx. 120°C) . | The suspension should clarify as the reaction proceeds and the product forms. |
| 5. Reaction | Maintain reflux for 3 to 4 hours . | Monitor by TLC (if possible) or simply observe the color change to a deep reddish/pink solution. |
| 6. Cooling | Remove heat and allow the flask to cool slowly to room temperature (25°C). | Critical: Slow cooling promotes the formation of larger, purer crystals. |
| 7. Precipitation | If precipitation is not immediate, cool further to 4°C in an ice bath. | The product (free acid) typically precipitates as a pink/wine-colored solid. |
| 8. Isolation | Filter the solid via vacuum filtration.[4] | Wash the cake with 2 x 20 mL cold acetic acid , then 2 x 20 mL diethyl ether to remove residual acid. |
| 9. Drying | Dry the solid under vacuum at 50°C for 6 hours. | Yield Expectation: 85-95% (approx. 11-12 g). |
Optional: Conversion to Potassium Salt
The "free acid" form is often hygroscopic and less stable than the potassium salt. For long-term storage or commercial applications, conversion is recommended.
-
Dissolve the isolated free acid in the minimum amount of hot methanol.
-
Add a saturated solution of Potassium Acetate (KOAc) in methanol dropwise until pH ~7.
-
Cool to precipitate the potassium salt (Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate).
-
Filter, wash with cold isopropanol, and dry.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and optional salt conversion.
Characterization & Quality Control
NMR Spectroscopy
The structure is confirmed by the disappearance of the hydrazine signals and the appearance of the gem-dimethyl groups.
-
Solvent: DMSO-d6
-
1H NMR Data (Typical):
-
1.37 ppm (s, 6H,
) – Gem-dimethyl -
2.50 ppm (s, 3H,
) – Imine methyl (Often overlaps with DMSO solvent peak, verify integration) - 7.48 ppm (d, 1H, Ar-H)
- 7.64 ppm (d, 1H, Ar-H)
- 7.78 ppm (s, 1H, Ar-H) – Proton ortho to sulfonate
-
1.37 ppm (s, 6H,
Troubleshooting Guide (Senior Scientist's Log)
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Excess solvent or high solubility of zwitterion. | Concentrate the reaction mixture by rotary evaporation to 50% volume. Add diethyl ether to induce precipitation.[5] |
| Product is Sticky/Gummy | Impurities or residual ketone. | Triturate the gum with acetone or diethyl ether. Sonicate to break up aggregates into a powder. |
| Dark/Black Coloration | Oxidation or thermal decomposition. | Ensure inert atmosphere (optional but helpful) and do not exceed 125°C. Check purity of hydrazine precursor (oxidized hydrazine is dark). |
| Incomplete Reaction | Moisture in acetic acid. | Use fresh Glacial Acetic Acid. Water inhibits the acid-catalyzed mechanism. |
References
-
Robinson, B. (1969). "Studies on the Fischer Indole Synthesis." Chemical Reviews, 69(2), 227–250.[3] Link
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link
-
Mason, S. J., et al. (2005). "Solid-phase synthesis of cyanine dyes." Journal of Organic Chemistry, 70(7), 2939-2949. (Protocol verification for sulfonated indoles). Link
-
ChemicalBook. (n.d.). "this compound Synthesis Protocol." (Specific reaction conditions: AcOH, Reflux, 3h). Link
-
Southcott, M. R., et al. (2010).[6] "Synthesis of this compound derivatives." Molecules, 15. (General Fischer Indole context for nitro/sulfo derivatives). Link
Sources
step-by-step synthesis of water-soluble Cy5 using sulfonated indolenine
Abstract & Strategic Relevance
Cyanine 5 (Cy5) is a cornerstone fluorophore in drug development, proteomics, and in vivo imaging due to its far-red excitation (649 nm) and emission (666 nm), which minimizes background autofluorescence from biological matrices. However, standard Cy5 is hydrophobic, leading to aggregation-induced quenching (ACQ) and non-specific binding in aqueous environments.
This protocol details the synthesis of Sulfo-Cy5-Carboxylic Acid , a structural variant modified with sulfonate groups to ensure high water solubility and a carboxylic acid handle for bioconjugation. Unlike generic "one-pot" recipes, this guide utilizes a stepwise asymmetric synthesis . This approach is critical for researchers requiring a monofunctionalized dye (one reactive arm, one inert arm) to prevent cross-linking of biomolecules—a fatal flaw in crude symmetric dye preparations.
Retrosynthetic Analysis & Logic
The synthesis is modular, breaking the target molecule into three components: two "wings" (indolium salts) and one "bridge" (polymethine linker).
-
Wing A (Inert): Sulfonated
-ethyl indolium. Provides solubility and completes the chromophore. -
Wing B (Functional): Sulfonated
-carboxypentyl indolium. Provides solubility and the conjugation handle ( ). -
Bridge: Malonaldehyde bis(phenylimine).[1] Provides the 5-carbon methine chain required for far-red fluorescence.
Figure 1: Retrosynthetic disconnection of Sulfo-Cy5-COOH. The pathway prioritizes the formation of a hemicyanine intermediate to ensure asymmetric assembly.
Experimental Protocol
Phase 1: Synthesis of Indolium Intermediates
Rationale: The sulfonated indolenine core must be quaternized at the nitrogen atom to create the "indolium" species, which activates the C-2 methyl group for subsequent condensation.
Reagents Table:
| Reagent | MW ( g/mol ) | Role |
|---|---|---|
| 2,3,3-Trimethylindoleninium-5-sulfonate (K+ salt) | ~277.3 | Core Scaffold |
| Ethyl Iodide | 155.97 | Alkylating Agent (Wing A) |
| 6-Bromohexanoic Acid | 195.05 | Alkylating Agent (Wing B) |
| 1,2-Dichlorobenzene | 147.00 | High-BP Solvent |
Step 1A: Synthesis of Wing A (Inert)
-
Suspend sulfonated indolenine (1.0 eq) in 1,2-dichlorobenzene .
-
Add ethyl iodide (5.0 eq).
-
Heat to 110°C under argon for 12 hours. Note: Ethyl iodide is volatile; use a sealed pressure tube or efficient reflux condenser.
-
Cool to room temperature (RT). Decant the solvent.
-
Triturate the residue with acetone to remove unreacted starting materials.
-
Filter the solid (usually pink/purple) and dry under vacuum.
-
Validation: ESI-MS should show M+ corresponding to the N-ethyl cation.
-
Step 1B: Synthesis of Wing B (Functional)
-
Mix sulfonated indolenine (1.0 eq) and 6-bromohexanoic acid (1.5 eq) in 1,2-dichlorobenzene .
-
Heat to 110°C for 18 hours. Rationale: The carboxylic acid linker is less reactive than ethyl iodide, requiring longer times.
-
Cool to RT.[2] The product often precipitates as a gum.
-
Decant solvent. Wash repeatedly with 2-propanol and ethyl acetate .
-
Critical Step: If the product is hygroscopic/gummy, dissolve in minimum methanol and precipitate into excess diethyl ether.
Phase 2: Stepwise Chromophore Assembly
Rationale: Mixing both wings and the linker simultaneously ("one-pot") yields a statistical distribution: 25% Symmetric A-A, 50% Asymmetric A-B (Target), and 25% Symmetric B-B. Separation is difficult. The stepwise method maximizes the yield of the asymmetric target.
Reagents Table:
| Reagent | Role |
|---|---|
| Malonaldehyde bis(phenylimine) HCl | Linker Source |
| Acetic Anhydride (
Step 2A: Formation of Hemicyanine Intermediate
-
Dissolve Wing A (1.0 eq) and Malonaldehyde bis(phenylimine) HCl (1.5 eq) in a mixture of Acetic Anhydride and Acetic Acid (1:1 v/v).
-
Heat to 100°C for 2–3 hours.
-
Precipitate the intermediate by pouring the reaction mixture into Ethyl Acetate .
-
Centrifuge and wash the pellet with ether. Result: A golden-yellow/brown solid.
Step 2B: Final Condensation (The "Blue" Step)
-
Dissolve the Hemicyanine (from Step 2A, 1.0 eq) and Wing B (1.0 eq) in Pyridine .
-
Add Acetic Anhydride (10% v/v of total solvent).
-
Stir at RT or mild heat (40°C) in the dark for 2–4 hours.
-
Observation: The solution will turn deep dark blue immediately.
-
-
Quench: Pour the reaction mixture into Ethyl Acetate (10x volume) to precipitate the crude dye.
-
Centrifuge (4000 rpm, 10 min) to collect the dark blue pellet.
Phase 3: Purification and QC
Rationale: Sulfonated cyanines are extremely polar. Normal phase silica chromatography will irreversibly bind the dye. Reverse Phase (RP) HPLC is mandatory.
Protocol:
-
Solubilization: Dissolve the crude blue pellet in 0.1 M TEAA (Triethylammonium acetate) buffer or water. Filter through a 0.2 µm PTFE filter.
-
HPLC Setup:
-
Column: C18 Semi-prep (e.g., Phenomenex Jupiter or Waters XBridge).
-
Solvent A: Water + 0.1% TFA (or 10 mM TEAA for pH sensitive applications).
-
Solvent B: Acetonitrile + 0.1% TFA.
-
-
Gradient: 5% B to 40% B over 30 minutes.
-
Note: Bis-sulfonated Cy5 elutes earlier than mono-sulfonated or non-sulfonated impurities due to high polarity.
-
-
Collection: Collect the major blue peak (absorbance at 650 nm).
-
Lyophilization: Freeze-dry the collected fractions. Do not use rotary evaporation with heat, as it degrades the dye.
Critical Process Parameters & Troubleshooting
Figure 2: Troubleshooting logic for common synthesis anomalies.
Key Technical Insights:
-
pH Sensitivity: While the sulfonate groups are stable, the polymethine chain is susceptible to nucleophilic attack (bleaching) by hydroxide ions at pH > 9.0 or by thiols over time. Store lyophilized powder at -20°C.
-
Counter-ions: The choice of buffer in HPLC determines the counter-ion. TFA yields the protonated form (or trifluoroacetate salt), while TEAA yields the triethylammonium salt. TEAA is preferred for subsequent NHS ester synthesis as it is more soluble in organic reaction solvents like DMF.
References
-
Mujumdar, R. B., Ernst, L. A., Mujumdar, S. R., Lewis, C. J., & Waggoner, A. S. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters.[8] Bioconjugate Chemistry, 4(2), 105-111.[8]
-
Kvach, M. V., Ustinov, A. V., Stepanova, I. A., Malakhov, A. D., Skorobogatyi, M. V., Shmanai, V. V., & Korshun, V. A. (2008). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules.[1] European Journal of Organic Chemistry, 2008(12), 2107-2117.
-
Catia, D. F., et al. (2014). Synthesis and photophysical characterization of sulfo-cyanine 1. ResearchGate.[1][9]
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- 6. sciforum.net [sciforum.net]
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- 8. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Quaternization of 5-Sulfo-2,3,3-trimethylindolenine for Advanced Dye Synthesis
Introduction: The Strategic Importance of Sulfonated Indolenium Salts
The quaternization of indolenine cores is a cornerstone reaction in the synthesis of cyanine dyes. Specifically, the N-alkylation of 5-sulfo-2,3,3-trimethylindolenine (or its corresponding salt) yields highly valuable cationic intermediates. These sulfoindolenium salts are pivotal precursors for creating water-soluble cyanine and merocyanine dyes, which are indispensable tools for fluorescent labeling in biological imaging and diagnostics.[1][2][3] The inclusion of the sulfonate group (-SO₃⁻) directly on the fluorophore's aromatic system imparts aqueous solubility, a critical feature for applications in biological media, while maintaining excellent photophysical properties like high extinction coefficients and fluorescence quantum yields.[1][2]
This guide provides a detailed examination of the reaction conditions, mechanistic considerations, and optimized protocols for the successful quaternization of 5-sulfo-2,3,3-trimethylindolenine.
Mechanistic Rationale & Key Physicochemical Considerations
The quaternization of the indolenine nitrogen is a classic bimolecular nucleophilic substitution (Sɴ2) reaction. The lone pair of electrons on the sp²-hybridized nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent.
The Decisive Role of the 5-Sulfo Group
The presence of a sulfonate group at the C5 position profoundly influences the reaction's kinetics and required conditions.
-
Electronic Effect: The sulfonate group is a potent electron-withdrawing group. Through resonance and inductive effects, it reduces the electron density across the indole ring system. This deactivation significantly lowers the nucleophilicity of the indolenine nitrogen, making it a weaker nucleophile compared to its non-sulfonated counterpart.
-
Reaction Conditions: Consequently, more forcing conditions are required to drive the reaction to completion. This typically involves high temperatures (120-150 °C), the use of high-boiling point solvents, or the application of microwave irradiation to overcome the higher activation energy barrier.[1][3]
-
Solubility: The ionic sulfonate group renders the starting material and the resulting quaternized product highly polar. This dictates the choice of solvents and the purification strategy, often simplifying isolation through precipitation.[1]
Caption: General Sɴ2 quaternization of 5-sulfo-2,3,3-trimethylindolenine.
Critical Experimental Parameters
The success of the quaternization reaction hinges on the careful selection of several key parameters. The conditions must be sufficiently energetic to overcome the reduced nucleophilicity of the sulfonated starting material without causing decomposition.[3]
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Starting Material | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate or the free sulfonic acid. | The potassium salt is commonly used and is often a stable, isolable solid.[1] Its use avoids the presence of a free acid which could cause side reactions. |
| Alkylating Agent | Alkyl Halides (e.g., R-I, R-Br), Alkyl Sulfonates (e.g., R-OTs), Dialkyl Sulfates. | Alkyl iodides are highly reactive but can be expensive. Alkyl bromides offer a good balance of reactivity and stability.[1] For simple methyl or ethyl additions, dimethyl sulfate or diethyl sulfate are potent but toxic options. |
| Solvent | High-boiling polar aprotic solvents (e.g., 1,2-dichlorobenzene, DMF, DMSO) or solvent-free. | Dichlorobenzene (b.p. ~180 °C) is effective for conventional heating.[1] Solvent-free (neat) reactions are highly efficient, especially with microwave assistance, as they maximize reactant concentration and reduce waste.[3] |
| Temperature | 120 °C to 150 °C. | This temperature range is optimal for achieving a reasonable reaction rate. Temperatures exceeding 150-160 °C can lead to decomposition of the starting material or product.[3] |
| Energy Source | Conventional oil bath heating or Microwave irradiation. | Microwave heating offers significant advantages, including rapid heating, shorter reaction times (minutes vs. hours), and often improved yields by minimizing thermal decomposition.[3] |
| Purification | Precipitation and washing, or filtration followed by washing with organic solvents. | The ionic nature of the product often causes it to precipitate from the reaction mixture upon cooling or addition of a less polar co-solvent. Washing with solvents like hot methanol, acetone, or ether is effective for removing unreacted starting materials.[1][3] |
Experimental Protocols
The following protocols provide two validated methods for the quaternization reaction. Protocol A details a conventional heating approach, while Protocol B leverages the efficiency of microwave synthesis.
Caption: Comparative workflow for quaternization protocols.
Protocol A: Conventional Heating with Alkyl Bromide in Dichlorobenzene
This protocol is adapted from the synthesis of a key water-soluble dye intermediate.[1]
Materials:
-
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
-
Alkylating agent (e.g., 3-bromopropylamine hydrobromide)
-
1,2-Dichlorobenzene
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1.0 eq) and the alkylating agent (1.1-1.5 eq).
-
Solvent Addition: Add a sufficient volume of 1,2-dichlorobenzene to create a stirrable slurry.
-
Heating: Heat the reaction mixture to 130 °C under an inert atmosphere (e.g., Nitrogen) with vigorous stirring.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress over several hours. The product may begin to precipitate out of the hot solution.
-
Work-up and Purification: a. Once the reaction is deemed complete (e.g., by TLC or LC-MS analysis of the starting material's disappearance), allow the mixture to cool to room temperature. b. Isolate the precipitated solid product by vacuum filtration. c. Wash the filter cake thoroughly with a solvent in which the product is insoluble but the starting materials are soluble, such as hot methanol, to remove unreacted components.[1] d. Dry the purified product under high vacuum.
Protocol B: Microwave-Assisted Solvent-Free Synthesis
This protocol is based on efficient, solvent-free methods developed for generating sulfoindolenium salts.[3]
Materials:
-
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
-
Alkylating agent (e.g., Iodomethane, Iodoethane)
-
Microwave synthesis vial with stir bar
-
Microwave reactor (e.g., CEM Discover)
-
Acetone
-
Diethyl ether
Procedure:
-
Reaction Setup: In a designated microwave vial, combine potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (1.0 eq) and the alkylating agent (2.0 eq for solvent-free conditions).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 125-150 °C for 5-35 minutes. Optimal time and temperature should be determined empirically for each specific alkylating agent.[3]
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature. A solid product should be present.
-
Work-up and Purification: a. Add acetone to the vial, agitate to break up the solid, and isolate the product via vacuum filtration. b. Wash the solid product sequentially with portions of acetone and diethyl ether to remove any unreacted alkylating agent and other impurities.[3] c. Dry the highly pure product under high vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient temperature or reaction time. | Increase the temperature in 10 °C increments, up to 150 °C. Extend the reaction time. For microwave synthesis, increase the irradiation time. |
| Low reactivity of alkylating agent. | Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). | |
| Product Decomposition | Excessive temperature (>150-160 °C). | Reduce the reaction temperature. Use microwave synthesis for better temperature control and shorter heating times to minimize thermal degradation.[3] |
| Presence of impurities. | Ensure the purity of the starting indolenine sulfonate. | |
| Difficulty in Purification | Product is soluble in the washing solvent. | Screen alternative anti-solvents for washing. The product should be a salt, so non-polar organic solvents are a good starting point. |
| Unreacted starting material co-precipitates. | Perform a hot wash with a solvent that solubilizes the starting material but not the product (e.g., hot methanol).[1] |
Conclusion
The quaternization of 5-sulfo-2,3,3-trimethylindolenine is a critical yet challenging reaction that requires forcing conditions due to the deactivating effect of the sulfonate group. By carefully controlling parameters—particularly temperature—and selecting an appropriate methodology, such as high-temperature conventional heating or rapid microwave-assisted synthesis, researchers can efficiently produce these valuable sulfoindolenium salts. These intermediates are essential for the development of next-generation water-soluble fluorescent probes for a wide array of biomedical research and diagnostic applications.
References
- Simple One Pot Preparation of Water Soluble, Cysteine-reactive Cyanine and Merocyanine Dyes for Biological Imaging.
- Synthesis of water-soluble cyanine dyes for fluorescence imaging.
- Solid-phase methods for the synthesis of cyanine dyes. Tufts University.
- An efficient approach to the synthesis of water-soluble cyanine dyes using poly(ethylene glycol) as a soluble support.
- Peg derivatives for the synthesis of water-soluble cyanine dye Cy5. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Synthesis of Qu
Sources
- 1. Simple One Pot Preparation of Water Soluble, Cysteine-reactive Cyanine and Merocyanine Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of water-soluble cyanine dyes for fluorescence imaging | Poster Board #534 - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
Application Note: High-Fidelity Bioconjugation with Sulfonated Cyanine Dyes
Introduction: The "Sulfo-" Advantage
In the field of fluorescence imaging and flow cytometry, cyanine dyes (Cy3, Cy5, Cy7) are ubiquitous due to their high extinction coefficients and tunable emission spectra.[1] However, standard cyanine dyes are inherently hydrophobic. When conjugated to biomolecules—particularly at high degrees of labeling (DOL)—they tend to stack (form H-dimers), resulting in fluorescence quenching and protein precipitation.
Sulfonated cyanine dyes (e.g., sulfo-Cy3, sulfo-Cy5) address this critical failure point. The addition of negatively charged sulfonate groups (
-
Water Solubility: Eliminates the absolute requirement for organic co-solvents (DMSO/DMF) during the reaction, preserving the native state of sensitive proteins.
-
Repulsion-Driven Stability: The negative charges prevent dye-dye aggregation on the protein surface, maintaining high quantum yield even at higher labeling densities.
This guide details the optimized protocols for conjugating these fluorophores using NHS-ester (amine-reactive) and Maleimide (thiol-reactive) chemistries.
Chemistry Selection Guide
Before initiating a protocol, select the conjugation chemistry that aligns with your biological target and structural constraints.
| Feature | NHS Ester (N-Hydroxysuccinimide) | Maleimide |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Abundance | High (Abundant Lysines on surface) | Low (Often requires reduction or engineering) |
| Specificity | Low (Random distribution) | High (Site-specific) |
| Optimal pH | 8.3 – 8.5 | 6.5 – 7.5 |
| Major Risk | Hydrolysis of ester (competes with labeling) | Oxidation of thiols (disulfide formation) |
| Best For | General antibody labeling, flow cytometry | FRET pairs, site-specific functional studies |
Protocol A: Amine-Reactive Labeling (NHS Ester)[2]
Mechanism: The NHS ester on the dye undergoes nucleophilic attack by the
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Protein: Purified (1–10 mg/mL).[2] Critical: Must be free of amine-containing buffers (Tris, Glycine, BSA).
-
Dye: Sulfo-Cy3/5/7 NHS Ester.
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3–8.5.[3] -
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 Columns.
-
Solvent: Anhydrous DMSO or DMF.[4]
Step-by-Step Workflow
1. Protein Preparation (Buffer Exchange) If your protein is in Tris or contains BSA/Azide, you must perform a buffer exchange into PBS or Sodium Bicarbonate.
-
Why: Tris contains primary amines that will react with the dye, depleting it. Azide acts as a nucleophile.
-
Action: Use a desalting column equilibrated with Conjugation Buffer.
2. Dye Stock Preparation Although sulfo-dyes are water-soluble, hydrolysis of the NHS ester begins immediately upon contact with water.
-
Best Practice: Dissolve the dye in anhydrous DMSO or DMF at 10 mg/mL immediately before use.
-
Storage: Store unused stock at -20°C with desiccant.[5] Discard after 2 weeks or if color changes.
3. Reaction Setup Calculate the molar excess of dye. For antibodies (IgG, ~150 kDa), a 10-20x molar excess is standard.
-
Add the calculated volume of dye to the protein solution.[6]
-
Critical: The volume of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
4. Incubation
-
Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.
-
Note: Alternatively, incubate overnight at 4°C for sensitive proteins.
5. Quenching (Optional but Recommended)
-
Add 1/10th volume of 1 M Tris (pH 8.0) or 1 M Glycine. Incubate for 15 minutes.
-
Why: This scavenges any unreacted NHS ester, preventing non-specific binding during purification.
6. Purification
-
Pass the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the first colored band (labeled protein). The slower-moving band is the free dye.
Protocol B: Thiol-Reactive Labeling (Maleimide)[7]
Mechanism: Maleimides react specifically with free sulfhydryl groups (-SH) via Michael addition to form a stable thioether linkage.
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[7][8][9]
-
Buffer: PBS + 5 mM EDTA, pH 7.0–7.2. Critical: Avoid pH > 7.5.
-
Dye: Sulfo-Cy Maleimide.[2]
Step-by-Step Workflow
1. Reduction of Disulfides Most cysteines are oxidized as disulfides. They must be reduced to be reactive.
-
Option A (TCEP): Add 10x molar excess of TCEP.[4] Incubate 30 min at RT.
-
Option B (DTT): Add DTT. Incubate 30 min. Must remove DTT via desalting column before adding dye (DTT contains thiols and will quench the dye).[7]
2. Reaction Setup
-
Adjust pH to 7.0–7.2 .
-
Why: At pH > 7.5, maleimides can hydrolyze or react non-specifically with amines (lysine).
-
Add Sulfo-Cy Maleimide (dissolved in DMSO/DMF) at a 10-20x molar excess .
3. Incubation
-
Incubate for 2 hours at RT or overnight at 4°C in the dark.
4. Purification
-
Purify via gel filtration (Sephadex G-25) to remove free dye.
Quality Control: Calculating Degree of Labeling (DOL)
Visualizing the success of the reaction requires UV-Vis spectroscopy. You must correct for the dye's absorbance at 280 nm, which contributes to the protein absorbance signal.[11]
The Formula
[11] [11]Reference Values (Standard Sulfo-Cyanines)
| Dye | CF ( | ||
| Sulfo-Cy3 | ~548 nm | 162,000 | 0.08 |
| Sulfo-Cy5 | ~646 nm | 271,000 | 0.05 |
| Sulfo-Cy7 | ~750 nm | 240,000 | 0.05 |
| IgG (Antibody) | 280 nm | 210,000 | N/A |
Note: Always check the Certificate of Analysis (CoA) for the specific lot of dye, as
Visualization of Workflows
Diagram 1: General Bioconjugation Workflow (NHS Ester)
Caption: Optimized workflow for amine-reactive labeling, highlighting the critical buffer exchange step to prevent reaction failure.
Diagram 2: Chemical Mechanism & pH Dependency
Caption: Competitive reaction pathways: Amine labeling vs. Hydrolysis. Control of pH and solvent is critical.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low DOL (< 1.0) | Buffer contained amines (Tris). | Dialyze protein thoroughly into PBS or Carbonate buffer. |
| Hydrolyzed dye.[12] | Use fresh anhydrous DMSO; do not store aqueous dye stocks. | |
| pH too low (< 8.0).[6][4][2][9] | Adjust reaction pH to 8.3–8.5. | |
| Precipitation | Over-labeling (Hydrophobic aggregation). | Reduce dye molar excess (e.g., from 20x to 10x). |
| Protein instability. | Ensure <10% DMSO in final reaction volume.[13] | |
| High Background | Free dye not removed. | Repeat gel filtration or use a longer column (e.g., PD-10). |
References
- Cytiva (formerly GE Healthcare).CyDye NHS Esters Handbook. (Referenced via Cytiva Life Sciences portal).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 5. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. docs.aatbio.com [docs.aatbio.com]
synthesis of squarylium dyes using 2,3,3-trimethyl-3H-indole-5-sulfonic acid
Executive Summary
Squarylium (squaraine) dyes are a class of 1,3-disubstituted squaric acid derivatives exhibiting intense absorption and fluorescence in the red to near-infrared (NIR) region (630–670 nm).[1] Their high molar extinction coefficients (>300,000 M⁻¹cm⁻¹) and photostability make them superior to traditional cyanine dyes for bio-imaging and photodynamic therapy.
This Application Note details the synthesis of water-soluble, functionalized squaraine dyes starting from 2,3,3-trimethyl-3H-indole-5-sulfonic acid . Unlike lipophilic dyes, the inclusion of the sulfonate group (
Key Technical Advantages of this Protocol:
-
Regioselectivity: Controlled quaternization of the indole nitrogen.
-
Water Management: Azeotropic removal of water to drive the condensation equilibrium.
-
Purification: optimized Reverse-Phase HPLC methods for >98% purity (Drug Development Grade).
Reaction Mechanism & Strategic Analysis
The synthesis proceeds in two distinct phases: Quaternization (activation of the methylene base) and Condensation (formation of the polymethine bridge).
Phase 1: Quaternization (The Activation)
The starting material, this compound, is a "masked" nucleophile. To participate in squaraine condensation, the nitrogen atom must be alkylated (quaternized). This creates a fixed positive charge on the nitrogen, increasing the acidity of the C-2 methyl protons, allowing them to form the reactive enamine species.
Phase 2: Condensation (The Chromophore Formation)
Squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) acts as the electrophilic bridge. The reaction is an electrophilic attack by the squaric acid on the enamine form of the indolium salt.
-
Step 2a: Formation of the Semisquaraine (monosubstituted intermediate).
-
Step 2b: Attack by a second indolium molecule to form the symmetrical Squaraine Dye .
Critical Insight: Water is a byproduct of the condensation.[2] Its removal is thermodynamically necessary to drive the reaction to completion.
Figure 1: Reaction pathway from sulfonate precursor to symmetrical squaraine dye. Note the sequential condensation steps releasing water.
Experimental Protocols
Protocol A: Quaternization (Synthesis of the Indolium Salt)
Objective: To synthesize 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate (Example of a bioconjugatable linker).
Reagents:
-
This compound (potassium salt or free acid).
-
6-Bromohexanoic acid (Linker).[3]
-
Solvent: 1,2-Dichlorobenzene (high boiling point) or Acetonitrile (pressure vessel).
Procedure:
-
Charge: In a dried round-bottom flask, dissolve 5.0 g (20.9 mmol) of this compound in 30 mL of 1,2-dichlorobenzene.
-
Addition: Add 4.9 g (25.1 mmol, 1.2 eq) of 6-bromohexanoic acid.
-
Reaction: Heat the mixture to 110°C under an argon atmosphere for 12–18 hours.
-
Note: The sulfonated indole is zwitterionic and may have poor solubility initially; the suspension will clear or change color as the quaternary salt forms.
-
-
Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold diethyl ether or acetone. The product will precipitate as a hygroscopic solid.
-
Isolation: Filter the solid under vacuum (inert gas protection recommended). Wash with acetone (3 x 50 mL) to remove unreacted bromide.
-
Drying: Dry in a vacuum desiccator over
.-
Yield Expectation: 70–85%.
-
Validation: ESI-MS (Positive mode: M+).
-
Protocol B: Condensation (Synthesis of Symmetrical Squaraine)
Objective: Condensation of the Indolium Salt with Squaric Acid.
Reagents:
-
Indolium Salt (from Protocol A).
-
Solvent System: n-Butanol / Toluene (1:1 v/v).
-
Catalyst: Pyridine or Triethylamine (TEA).
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical for azeotropic water removal [1].
-
Charge: Add 1.0 g (approx 2.8 mmol) of the Indolium Salt and 160 mg (1.4 mmol, 0.5 eq) of Squaric Acid.
-
Solvent: Add 40 mL of n-Butanol/Toluene (1:1).
-
Catalyst: Add 0.5 mL of Pyridine.
-
Reflux: Heat to reflux (approx 115°C). The solution will turn from pale pink to deep blue/green. Maintain reflux for 6–12 hours, draining the Dean-Stark trap periodically if water accumulates.
-
Monitoring: Monitor by UV-Vis. The appearance of a sharp band at ~635–645 nm indicates product formation.
-
Workup: Cool to room temperature. The dye often precipitates directly from the cooling mixture. If not, reduce volume by rotary evaporation to ~10 mL and add diethyl ether.
-
Crude Isolation: Filter the dark solid. Wash with Ethyl Acetate to remove non-polar impurities.
Purification & Characterization (Drug Development Grade)
For biological applications, purity must exceed 95% to prevent non-specific binding.
Purification Strategy: Reverse-Phase HPLC
Sulfonated dyes are highly polar. Normal phase chromatography is ineffective.[4]
Method Parameters:
-
Column: C18 Prep Column (e.g., Phenomenex Luna 5µ C18, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (or 10mM Ammonium Acetate for MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Detection: 640 nm.
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | Metallic green/blue solid | Hygroscopic |
| Solubility | Water, DMSO, Methanol | Insoluble in Hexane/DCM |
| Absorbance Max ( | 635 – 645 nm (in water) | Sharp peak characteristic of squaraines |
| Extinction Coeff.[1][7][8][9] ( | > 250,000 | High sensitivity |
| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ | Depends on ionization mode |
Workflow Visualization
Figure 2: End-to-end synthesis and purification workflow for pharmaceutical-grade squaraine dyes.
Troubleshooting & Optimization (Expert Insights)
Problem 1: Low Yield in Condensation Step
-
Cause: Incomplete removal of water or steric hindrance from the sulfonate group.
-
Solution: Switch solvent to n-Butanol/Benzene (2:1) (if safety protocols permit) for better azeotropic efficiency [1]. Alternatively, use microwave irradiation (150°C, 10 min) which often drives condensation faster than thermal reflux [2].
Problem 2: Product is "Sticky" or Oily
-
Cause: Presence of residual high-boiling solvents (dichlorobenzene) or excess alkyl linker.
-
Solution: Dissolve the crude oil in a minimum amount of Methanol and precipitate dropwise into a large excess of Ethyl Acetate under vigorous stirring.
Problem 3: Asymmetrical Dye Synthesis
-
Requirement: If an asymmetrical dye is needed (e.g., one sulfonated arm, one non-sulfonated arm), do not mix all reagents at once.
-
Protocol: Synthesize the Semisquaraine first by reacting the indolium salt with Diethyl Squarate (instead of squaric acid) in Ethanol/TEA. Isolate this intermediate, then react with the second indolium salt [3].
References
-
Treibs, A., & Jacob, K. (1965).[2] Cyclotrimethine Dyes Derived from Squaric Acid.[2] Angewandte Chemie International Edition.
-
Tatarets, A. L., et al. (2005). Synthesis of novel squaraine dyes and their intermediates.[2][6] Dyes and Pigments, 64(2), 125-134.
-
Yagi, S., et al. (2001). Synthesis and spectral properties of squarylium dyes derived from 2,3,3-trimethylindolenine. Journal of the Chemical Society, Perkin Transactions 1.
-
Gassner, A. L., et al. (2011). Squaraine dyes for bioanalytical applications.[5][6] Methods and Applications in Fluorescence.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of Quaternary Heterocyclic Salts [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Squaraine dye - Wikipedia [en.wikipedia.org]
- 6. US20140061505A1 - Squarylium dyes - Google Patents [patents.google.com]
- 7. WO2018020518A1 - Squaraine dyes and applications thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Advanced Application Note: N-Alkylation of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid
Executive Summary & Strategic Importance
The N-alkylation of 2,3,3-trimethyl-3H-indole-5-sulfonic acid (typically utilized as the potassium salt) is the critical gating step in the synthesis of water-soluble cyanine dyes (Sulfo-Cy3, Sulfo-Cy5, Sulfo-Cy7).[1] Unlike non-sulfonated indoles, the presence of the 5-sulfonate group introduces significant solubility challenges, rendering standard organic synthesis protocols ineffective.
This guide details the heterogeneous and solvent-free methodologies required to overcome the "solubility mismatch" between the ionic indole salt and lipophilic alkylating agents.[1] Successful execution of these protocols yields the quaternary ammonium salts (indolium) required for biological labeling, ensuring high water solubility and reduced dye aggregation (H-dimer formation) in aqueous buffers.[1]
Core Challenges Addressed
-
Solubility Mismatch: The starting material is water/methanol soluble but insoluble in standard alkylation solvents (toluene, DCM).
-
Reagent Toxicity: Safe handling of 1,3-propanesultone (a potent carcinogen).[1]
-
Purification: Efficient removal of unreacted ionic starting materials from the zwitterionic or cationic products.
Reaction Mechanism & Pathway
The reaction proceeds via an SN2 nucleophilic substitution . The lone pair on the indole nitrogen attacks the electrophilic carbon of the alkylating agent. The 5-sulfonate group exerts an electron-withdrawing inductive effect, slightly reducing the nucleophilicity of the nitrogen compared to the non-sulfonated analog, necessitating higher reaction temperatures (>100°C).[1]
Pathway Visualization
Caption: Divergent synthesis pathways for zwitterionic (via sultone) and linker-ready (via bromoacid) indolium precursors.
Experimental Protocols
Protocol A: Synthesis of the Zwitterionic Precursor
Target Molecule: 1-(3-sulfopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate (Inner salt) Reagent: 1,3-Propanesultone Application: Standard non-reactive water-soluble dyes.[1]
Rationale
Since 1,3-propanesultone is a liquid with a high boiling point, it can act as both reagent and solvent (melt conditions). Alternatively, 1,2-dichlorobenzene is used as an inert, high-boiling carrier to manage heat transfer.[1]
Materials
-
Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (dried in vacuo over P2O5).[1]
-
Solvent: 1,2-Dichlorobenzene (ODCB) or Sulfolane.[1]
-
Precipitation Solvent: Acetone or Ethyl Acetate.
Step-by-Step Procedure
-
Preparation: In a pressure tube or round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 1.0 eq of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.
-
Reagent Addition:
-
Method 1 (Melt - Preferred for small scale): Add 3.0 - 5.0 eq of 1,3-propanesultone directly to the solid.[1]
-
Method 2 (Solvent): Add 1.5 eq of 1,3-propanesultone and suspend in minimal 1,2-dichlorobenzene (approx. 2-3 mL per gram of indole).
-
-
Reaction: Heat the mixture to 140–150°C under nitrogen with vigorous magnetic stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture (or melt) slowly into a large excess of stirring Acetone or Ethyl Acetate (10x volume).
-
The product will precipitate as a pink/purple solid.
-
Filter the solid using a sintered glass funnel.
-
-
Purification:
-
Wash the filter cake copiously with acetone to remove excess sultone and solvent.
-
Recrystallization: Dissolve the crude solid in minimum hot Methanol. Add warm Isopropanol until turbidity appears. Cool to 4°C overnight.
-
Yield: Typically 60–85%.
-
Protocol B: Synthesis of the Carboxylated (Linker) Precursor
Target Molecule: 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate Reagent: 6-Bromohexanoic acid Application: Precursor for NHS-ester activation (labeling dyes).[1]
Rationale
Reaction with alkyl halides requires a solvent that can sustain temperatures >100°C. Chlorobenzene is the standard choice as it allows the reaction to proceed at reflux (132°C) without degrading the carboxylic acid.
Step-by-Step Procedure
-
Mixture: In a flask, combine 1.0 eq of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate and 1.2 eq of 6-bromohexanoic acid.
-
Solvent: Add Chlorobenzene (approx. 10 mL per gram of indole).
-
Reaction: Heat to 110°C (or reflux) for 12–15 hours under nitrogen atmosphere.
-
Note: The reaction is heterogeneous. Vigorous stirring is essential to ensure surface contact between the ionic solid and the organic solution.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Decant the supernatant chlorobenzene (which contains unreacted bromohexanoic acid).
-
-
Trituration:
-
Validation:
Technical Data & Solvent Selection
| Parameter | 1,2-Dichlorobenzene | Sulfolane | Melt (Solvent-Free) |
| Boiling Point | 180°C | 285°C | N/A |
| Polarity | Non-polar | Highly Polar | N/A |
| Solubility of SM | Poor (Suspension) | Moderate | N/A |
| Work-up Ease | High (Decant/Wash) | Low (Miscible with water/MeOH) | High (Precipitation) |
| Recommended For | Carboxylation (Bromo-acids) | Difficult substrates | Sultone Alkylation |
Troubleshooting & Optimization
Workflow Logic
Caption: Decision tree for handling common physical state issues during work-up.
Common Issues
-
Product is a hygroscopic oil: This is common for sulfonated indolium salts.
-
Fix: Dissolve in minimal MeOH and dropwise add into dry Et2O with rapid stirring. Store in a desiccator.
-
-
Low Conversion:
-
Cause: Old/Wet starting material. The potassium salt is hygroscopic.
-
Fix: Dry the indole starting material at 60°C under vacuum for 4h before use.
-
-
Black Tar Formation:
-
Cause: Temperature too high (>160°C) or oxidation.
-
Fix: Ensure strict N2 atmosphere. Limit temp to 145°C.
-
Safety & Handling
-
1,3-Propanesultone: Classified as a Category 1B Carcinogen .[1] It is an alkylating agent that can modify DNA.[1]
-
Control: Use only in a functioning fume hood. Double glove (Nitrile). Quench excess sultone with dilute NaOH (hydrolysis to hydroxy-sulfonate) before disposal.[1]
-
-
Pressure: When heating solvents near their boiling points in sealed tubes, ensure glassware is rated for pressure.
References
-
Synthesis of Heterobifunctional Cyanine Dyes (Modular Approach) Source: National Institutes of Health (PMC) Relevance: Discusses the N-alkylation challenges and modular synthesis strategies for sulfonated cyanine precursors.
-
Synthesis and Characterization of Water-Soluble Pentamethine Indocyanine Dye Source: Sciforum (Chem. Proc. 2021) Relevance:[3] Provides the specific protocol for reacting Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate with 6-bromohexanoic acid in chlorobenzene.
-
Process for the preparation of 2,3,3-trimethyl indolenines Source: Google Patents (US3639420A) Relevance: Historical context on the synthesis of the indole core and melt conditions.[6]
-
2,3,3-Trimethyl-1-(3-sulfopropyl)-3H-indol-1-ium-5-sulfonate Data Source: PubChem (CID 71464184) Relevance:[1] Chemical structure and property verification for the target zwitterionic product. [1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. unilongindustry.com [unilongindustry.com]
- 3. sciforum.net [sciforum.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1,3-Propane sultone:Reactions,Synthesis,Human Exposure_Chemicalbook [chemicalbook.com]
- 6. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
incorporating 5-sulfo-indolenine into peptide labeling reagents
Abstract
The hydrophobicity of cyanine dyes often leads to precipitation and fluorescence quenching (H-dimer formation) when conjugated to bioactive peptides. This guide details the chemical incorporation of 5-sulfo-2,3,3-trimethylindolenine —a sulfonated heterocycle precursor—to synthesize water-soluble "Sulfo-Cy" labeling reagents. We provide a validated protocol for synthesizing these reagents and subsequently using them to label peptides via NHS-ester chemistry, ensuring high quantum yield and solubility in aqueous biological environments.
Scientific Foundation: The "Sulfo" Advantage
1.1 The Solubility Challenge Standard cyanine dyes (Cy3, Cy5) possess large polymethine chains and aromatic heterocycles, making them inherently hydrophobic. When conjugated to peptides, this hydrophobicity drives:
-
Aggregation: Dyes stack (H-dimers), causing self-quenching and loss of signal.
-
Non-Specific Binding: Labeled peptides adhere to cell membranes or plasticware.
-
Precipitation: The conjugate becomes insoluble in physiological buffers.
1.2 The 5-Sulfo-Indolenine Solution
The core innovation is the use of 5-sulfo-2,3,3-trimethylindolenine (often as the potassium salt) as the starting material. The sulfonate group (
Figure 1: The progression from the sulfonated precursor to the final soluble conjugate. The sulfonate group persists throughout the synthesis, conferring solubility to the final peptide.
Reagent Synthesis: From Precursor to Activated Dye
Note: Most end-users purchase the activated dye, but understanding its genesis is critical for troubleshooting.
Synthesis Logic: The synthesis follows the method established by Mujumdar et al. (1993) [1]. Two equivalents of 5-sulfo-2,3,3-trimethylindolenine are condensed with a linker (e.g., malonaldehyde dianil for Cy3 or glutaconaldehyde dianil for Cy5).
Key Chemical Transformation:
-
Starting Material: Potassium 2,3,3-trimethylindolenine-5-sulfonate.[2]
-
Reaction: Reflux in acetic anhydride/pyridine.
-
Activation: The resulting dye carboxylate is converted to an N-hydroxysuccinimide (NHS) ester using TSTU or DSC in dry DMF. This creates the "ready-to-use" labeling reagent.
Protocol: Peptide Labeling with Sulfo-Cy NHS Esters
This protocol assumes the use of a Sulfo-Cy3 or Sulfo-Cy5 NHS ester derived from the 5-sulfo-indolenine precursor.
Required Materials:
-
Peptide: Must contain a free primary amine (N-terminus or Lysine).
-
Labeling Reagent: Sulfo-Cy NHS ester (stored desiccated at -20°C).[3]
-
Solvent: Anhydrous DMSO or DMF (high quality, amine-free).
-
Buffer: 0.1 M Sodium Bicarbonate (
), pH 8.3–8.5. (CRITICAL: Do not use Tris or Glycine) .
Step-by-Step Workflow
Step 1: Buffer Preparation & pH Check
Dissolve the peptide in 0.1 M
-
Expert Insight: The pH must be between 8.3 and 8.[4][5]5. Below 8.0, the amine is protonated (
) and unreactive. Above 8.5, the NHS ester hydrolyzes rapidly before labeling the peptide [2].[4]
Step 2: Reagent Solubilization Dissolve the Sulfo-Cy NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Why DMSO? Even though the "Sulfo" dye is water-soluble, the NHS ester moiety is hydrolytically unstable. Dissolving in dry organic solvent first preserves reactivity.
Step 3: Conjugation Reaction Add the dye solution to the peptide solution.
-
Stoichiometry: Use a 3:1 to 5:1 molar excess of Dye:Peptide.
-
Incubation: Mix gently and incubate for 1 hour at Room Temperature (RT) in the dark. Constant agitation is recommended.
Step 4: Quenching (Optional) Add 1/10th volume of 1 M Tris (pH 8.0) or Glycine to quench unreacted NHS esters. Incubate for 15 minutes.
Step 5: Purification Remove free dye using a Desalting Column (Sephadex G-25) or RP-HPLC.
-
Validation: The "Sulfo" group makes the free dye elute much earlier than the hydrophobic peptide-dye conjugate on Reverse Phase HPLC, simplifying separation.
Figure 2: Operational workflow for peptide labeling. Note the parallel preparation of dye and peptide to minimize hydrolysis.
Validation & Quality Control (Self-Validating System)
To ensure the protocol worked, you must calculate the Degree of Labeling (DOL) . This makes the system self-validating.
4.1 Data Collection
Measure absorbance (
4.2 The Formula
4.3 Reference Data Table
| Parameter | Sulfo-Cy3 | Sulfo-Cy5 |
| Excitation Max ( | 548 nm | 646 nm |
| Extinction Coeff ( | 162,000 | 271,000 |
| Correction Factor (CF) | 0.06 | 0.04 |
| Target DOL | 0.8 – 1.2 | 0.8 – 1.2 |
- : Molar extinction coefficient of your specific peptide (typically calculated based on Trp/Tyr/Cys content).
-
CF (Correction Factor) : Accounts for the dye's absorption at 280 nm.[6][7][8]
.[6][7]
Interpretation:
-
DOL < 0.5: Under-labeling. Check pH or reagent quality (hydrolysis).
-
DOL > 1.5: Over-labeling. May cause quenching or alter peptide bioactivity.[9][10] Reduce dye excess.[3]
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters."[11] Bioconjugate Chemistry, 4(2), 105–111.[11]
-
Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Tech Tip.
-
Berlier, J. E., et al. (2003). "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. news-medical.net [news-medical.net]
- 11. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent selection for refluxing 4-hydrazinobenzenesulfonic acid with isopropyl methyl ketone
Executive Summary
This application note details the protocol for the condensation and cyclization of 4-hydrazinobenzenesulfonic acid (4-HBSA) with isopropyl methyl ketone (IPMK) . This reaction is the critical first step in the manufacturing of water-soluble cyanine dyes (Cy3, Cy5, Cy7), which are ubiquitous in biological labeling and fluorescence microscopy.
The transformation follows the Fischer Indole Synthesis pathway.[1][2][3][4] However, the zwitterionic nature of 4-HBSA presents a unique solubility challenge that disqualifies standard non-polar solvents (e.g., Toluene, Benzene) typically used in indole synthesis. This guide validates Glacial Acetic Acid as the superior solvent system, functioning simultaneously as the reaction medium, acid catalyst, and dehydrating promoter.
Chemical Context & Solubility Paradox
The core challenge in this synthesis is the "Solubility Paradox":
-
Reactant A (4-HBSA): A polar, zwitterionic solid (
/ ). Insoluble in non-polar organics; soluble in water (which inhibits the reaction). -
Reactant B (IPMK): A moderately non-polar ketone (3-methyl-2-butanone). Immiscible with water.
To force these two phases to react and undergo the high-energy [3,3]-sigmatropic rearrangement, the solvent must bridge this polarity gap while providing a boiling point sufficient to drive the kinetics (
Solvent Performance Matrix
| Solvent System | Boiling Point | Solubility of 4-HBSA | Reaction Efficiency | Verdict |
| Glacial Acetic Acid | 118°C | Moderate (Hot) | High (95%+) | Recommended |
| Ethanol / H₂SO₄ | 78°C | Low | Low (Incomplete) | Not Recommended |
| Water / HCl | 100°C | High | Zero (Hydrolysis risk) | Failed |
| Toluene / pTSA | 110°C | Insoluble | Low (Phase separation) | Failed |
| Ethylene Glycol | 197°C | Moderate | Moderate (Tar formation) | High Temp Risk |
Mechanistic Pathway
The reaction proceeds through two distinct phases: Condensation (formation of the hydrazone) and Cyclization (the Fischer rearrangement).[4] The high boiling point of acetic acid is crucial for the second step.
Figure 1: The acid-catalyzed Fischer Indole pathway converting 4-HBSA to the indolenine core.[4][5]
Detailed Experimental Protocol
Target Molecule: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid (Potassium salt form often isolated). Scale: 10 g basis (Scalable to kg).
Reagents:
-
4-Hydrazinobenzenesulfonic acid (4-HBSA): 10.0 g (53.1 mmol) [CAS: 98-71-5]
-
Isopropyl Methyl Ketone (IPMK): 6.8 mL (63.7 mmol, 1.2 eq) [CAS: 563-80-4]
-
Glacial Acetic Acid: 50 mL (Solvent/Catalyst)
-
Potassium Acetate (KOAc): (Optional, for isolation as K-salt)
Step-by-Step Methodology:
-
Setup:
-
Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser.
-
Note: An inert atmosphere (
) is good practice but not strictly necessary as the reaction generates ammonia gas which purges the headspace.
-
-
Addition:
-
Charge the RBF with 10.0 g of 4-HBSA .
-
Add 50 mL of Glacial Acetic Acid . The solid will not dissolve immediately; it will form a slurry.
-
Add 6.8 mL of IPMK in one portion.
-
-
Reaction (Reflux):
-
Heat the mixture to reflux (Oil bath set to ~125°C).
-
Observation: As the temperature approaches boiling, the slurry will thin out. Within 30–60 minutes of reflux, the solution should turn clear and darken to a deep red/wine color.
-
Maintain reflux for 3 to 4 hours .
-
QC Check: Spot on TLC (eluent: n-Butanol/Acetic Acid/Water 4:1:1). 4-HBSA stays at baseline; Product moves to
.
-
-
Workup & Isolation (Precipitation Method):
-
Remove heat and allow the reaction mixture to cool to room temperature.
-
Crucial Step: The product is soluble in acetic acid but insoluble in ether/acetone.
-
Pour the reaction mixture slowly into 200 mL of cold Diethyl Ether (or Acetone) with vigorous stirring.
-
A pink/purple precipitate will form immediately.
-
-
Filtration:
-
Filter the solid using a Buchner funnel.[6]
-
Wash the cake 3x with 20 mL of Acetone to remove residual acetic acid and unreacted ketone.
-
Dry under vacuum at 50°C.
-
-
Yield Calculation:
-
Expected Yield: ~12.0 g (90–95%).
-
Appearance: Hygroscopic purple/pink powder.
-
Process Decision Tree
Use this logic flow to adapt the protocol for different scales or purity requirements.
Figure 2: Operational workflow for solvent selection and product isolation.
Troubleshooting & Critical Parameters
-
Moisture Control: The reaction produces 1 mole of water per mole of product. While acetic acid tolerates some water, excessive moisture (e.g., using wet reagents) will stall the equilibrium. Use Glacial Acetic Acid (99.8%+) .
-
Incomplete Dissolution: If the starting material (4-HBSA) remains solid after 1 hour of reflux, add 10% more acetic acid. Do not add water.
-
Product Color: The product should be pink/purple. A dark black tar indicates overheating or oxidation. Ensure the oil bath does not exceed 135°C.
References
-
ChemicalBook. (2025). Synthesis of this compound from 3-Methyl-2-butanone and 4-Hydrazinobenzenesulfonic acid.[7] Retrieved from
-
Sajjadifar, S., et al. (2010).[8] New 3H-Indole Synthesis by Fischer's Method.[3] Molecules, 15, 2491-2498.[8] Retrieved from
-
PrepChem. (2025). Synthesis of 2,3,3-trimethyl-indolenine.[5][9][10][11] (General procedure adapted for sulfonated derivatives). Retrieved from
-
Thermo Scientific. (2025).[12] 4-Hydrazinobenzenesulfonic acid hydrate Properties and Solubility. Retrieved from
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 11. science.lpnu.ua [science.lpnu.ua]
- 12. rheniumshop.co.il [rheniumshop.co.il]
Troubleshooting & Optimization
improving yield of 2,3,3-trimethyl-3H-indole-5-sulfonic acid synthesis
Technical Support Center: Indole-5-Sulfonic Acid Synthesis Topic: Improving Yield & Purity of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid Support Ticket ID: #IND-5S-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Yield Paradox
You are likely here because your synthesis of This compound (a critical precursor for Cy3, Cy5, and Cy7 cyanine dyes) is stalling at 40–50% yield, or you are struggling to isolate the product from the reaction matrix.
The core challenge is not the reaction itself, but the amphiphilic nature of the product. The sulfonic acid group makes it water-soluble, while the indole ring makes it lipophilic. In standard acid quenches, the product refuses to precipitate, leading to massive losses during filtration.
This guide details two validated workflows:
-
The Optimization Protocol: Fixing the direct sulfonation route (Oleum method).
-
The Strategic Pivot: Switching to the Fischer Indole route (for yields >90%).
Module 1: Optimizing Direct Sulfonation (The Oleum Route)
If you are committed to sulfonating the parent indolenine (2,3,3-trimethyl-3H-indole), you must control the electrophilic strength and the isolation ionic strength.
Critical Parameters
| Parameter | Recommendation | The "Why" (Causality) |
| Reagent | Oleum (20–30% free SO₃) | Chlorosulfonic acid is too aggressive (causes charring); 98% H₂SO₄ is too weak (slow kinetics). Oleum provides the active HSO₃⁺ electrophile.[1] |
| Temperature | 0°C Addition | Addition must be cold to prevent immediate exotherms. Heating drives the thermodynamic product (5-position) over the kinetic (kinetic traps). |
| Quench | Ice Drowning + KCl | Crucial Step: The free acid is highly soluble. You must convert it to the Potassium salt (K-salt) immediately to force precipitation. |
Protocol 1: The "Salting Out" Workflow
-
Setup: Place 2,3,3-trimethyl-3H-indole in a flask. Cool to 0°C.
-
Addition: Add Oleum (30% SO₃) dropwise. Do not let temp exceed 5°C.
-
Reaction: Slowly warm to room temperature, then heat to 100°C for 3–4 hours.
-
The "Drowning" (Yield Critical):
-
Pour the reaction mixture carefully onto crushed ice.
-
Do not neutralize with NaOH. Sodium salts of this sulfonate are often too soluble.
-
Add Saturated KCl: Add a saturated solution of Potassium Chloride (or solid KOH carefully) until the pH is roughly 1–2. The common ion effect (
) forces the Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate to crash out as a pinkish-white solid.
-
-
Wash: Filter and wash with cold isopropanol (not water).
Visual Workflow: Direct Sulfonation
Caption: Figure 1.[2][3] Direct sulfonation workflow emphasizing the potassium salt conversion for maximum recovery.
Module 2: The High-Yield Alternative (Fischer Indole Synthesis)
If the Oleum route yields remain <60%, switch to the Fischer Indole Synthesis . This route builds the ring already sulfonated, bypassing the regioselectivity and isolation issues of direct sulfonation.
Yield Expectation: 90–97% (Purity >98%)
The Chemistry
Instead of sulfonating the indole, you react 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (Isopropyl methyl ketone).
Protocol 2: The "Clean" Synthesis
-
Reagents:
-
4-Hydrazinobenzenesulfonic acid (1.0 eq)
-
3-methyl-2-butanone (1.2 eq)
-
Solvent: Glacial Acetic Acid.[4]
-
-
Procedure:
-
Combine reagents in acetic acid.
-
Reflux (approx. 118°C) for 3 hours.
-
Observation: The mixture will turn dark, and upon cooling, a pink/wine-colored solid precipitates directly.
-
-
Isolation:
Comparison of Methods
| Metric | Method A: Direct Sulfonation | Method B: Fischer Indole |
| Typical Yield | 40–60% | 90–97% |
| Regioselectivity | Risk of 4- or 6- isomers | 100% 5-isomer (Structural guarantee) |
| Hazards | High (Oleum/Fuming H₂SO₄) | Low (Acetic Acid reflux) |
| Cost | Low (Cheap starting material) | Moderate (Sulfonated hydrazine is pricier) |
Visual Mechanism: Fischer Route
Caption: Figure 2. The Fischer Indole pathway guarantees the sulfonic acid position, eliminating isomer purification steps.
Troubleshooting & FAQs
Q1: My product is a sticky oil/gum, not a powder. How do I fix this?
-
Cause: This usually happens in the Oleum route if the ionic strength is too low or if too much water is present during filtration.
-
Fix: Re-dissolve the gum in a minimum amount of hot water. Add excess Potassium Acetate or KCl . Cool slowly to 4°C. Scratch the glass to induce crystallization. The potassium salt crystallizes; the sodium salt oils out.
Q2: Can I use Chlorosulfonic acid instead of Oleum?
-
Answer: It is not recommended. Chlorosulfonic acid (
) often leads to the formation of sulfonyl chlorides ( ) rather than the acid, which can hydrolyze unpredictably or react with the imine nitrogen. Oleum is cleaner for this specific substrate [1].
Q3: The NMR shows a peak at ~7.8 ppm that shouldn't be there.
-
Analysis: Check the coupling constants. If you see a doublet with
, you likely have the 4-isomer or 6-isomer impurity. This is a symptom of improper temperature control during sulfonation. -
Solution: Switch to the Fischer Indole route (Method B). It is structurally impossible to generate the 4- or 6-isomer using 4-hydrazinobenzenesulfonic acid [2].
Q4: Why do I need to wash with Isopropanol?
-
Reason: The sulfonated indole is moderately soluble in water but nearly insoluble in isopropanol (IPA). Washing with water dissolves your yield. IPA removes the sulfuric acid/acetic acid residues without stripping the product.
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Sulfonation Reactions Using Oleum. BenchChem. Link
-
EvitaChem. (n.d.). This compound (EVT-1211824) Synthetic Route.[6] EvitaChem. Link
-
European Patent Office. (1990). Oleum sulphonation process (EP0369512A1). Google Patents. Link
-
ChemicalBook. (n.d.). This compound synthesis and properties. ChemicalBook. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4211704A - Method for producing 2,3,3-trimethylindolenine - Google Patents [patents.google.com]
- 6. evitachem.com [evitachem.com]
removing unreacted 4-hydrazinobenzenesulfonic acid from product
Technical Support Center: 4-Hydrazinobenzenesulfonic Acid (4-HBSA) Removal Ticket ID: #HBSA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
4-Hydrazinobenzenesulfonic acid (4-HBSA) is a zwitterionic, highly polar hydrazine derivative often used as a building block for pyrazoles or as a byproduct in dye synthesis.[1][2][3][4] Its removal is critical due to its potential genotoxicity (PGI) and tendency to interfere with downstream catalysis.
Because 4-HBSA contains both a strongly acidic sulfonic group (
This guide provides three tiered protocols for removal: Bulk Precipitation , Trace Scavenging , and Chromatographic Polishing .
Part 1: Bulk Removal (The "Crash Out" Method)
User Query: "My reaction is complete, but I have 15% unreacted 4-HBSA. Washing with water didn't work, and it won't extract into organic solvents."
Technical Diagnosis:
4-HBSA acts as a zwitterion. At neutral pH, it exists as an internal salt (
Protocol A: Acidic Precipitation (Recommended)
This method forces the 4-HBSA to crystallize by suppressing its solubility using high ionic strength and acidity.
Step-by-Step Workflow:
-
Concentration: Reduce the reaction volume to the minimum stirrable volume via rotary evaporation.
-
Acidification: Cool the mixture to
. Slowly add concentrated Hydrochloric Acid (37%) until the pH is .-
Why? High
and concentrations decrease the solubility of the hydrochloride salt form via the common ion effect.
-
-
Aging: Stir at
for 60 minutes.-
Self-Validating Check: Stop stirring. A heavy white-to-beige precipitate should settle rapidly. If the solution remains clear, increase ionic strength by adding saturated NaCl (brine).
-
-
Filtration: Filter the cold slurry through a sintered glass funnel.
-
Wash: Wash the cake with ice-cold 2N HCl . Do not wash with water, as the solid will redissolve.
-
Filtrate Check: The product (if organic soluble) is likely in the solid cake (if it co-precipitated) or needs to be extracted from the filtrate if it is an organic molecule.
-
Correction: If your product is the organic molecule and 4-HBSA is the impurity, 4-HBSA precipitates out. If your product is also solid, this method fails.
-
Alternative: If your product is organic soluble (e.g., a pyrazole), dilute the reaction mixture with water, adjust pH to >9 (making 4-HBSA fully anionic
), and extract the product with EtOAc. 4-HBSA stays in the water.
-
Data Table: Solubility Profile of 4-HBSA
| Solvent Condition | Solubility State | Mechanism |
| Water (pH 7) | Soluble | Zwitterionic solvation |
| Water (pH > 9) | Highly Soluble | Anionic form ( |
| Water (pH < 1) | Low Solubility | Common ion effect (in HCl) / Protonation limits |
| Methanol/Ethanol | Slightly Soluble | Polar protic interaction |
| DCM / EtOAc / Hexane | Insoluble | Polarity mismatch |
Part 2: Trace Removal (Scavenging)
User Query: "I have precipitated the bulk, but HPLC shows 500 ppm of 4-HBSA remaining. I need to get below 20 ppm for the next step."
Technical Diagnosis: Recrystallization is inefficient for ppm-level removal. The most robust method for removing trace hydrazines is Covalent Scavenging using polymer-supported electrophiles. Hydrazines react rapidly with aldehydes to form stable hydrazones, which remain bound to the polymer bead.
Protocol B: Electrophilic Scavenging
Reagent: Polymer-bound Benzaldehyde or 4-Benzyloxybenzaldehyde polystyrene resin.
Step-by-Step Workflow:
-
Dissolution: Dissolve your crude product in a solvent compatible with the resin (DCM, DMF, or Methanol).
-
Loading: Add 3-5 equivalents of the aldehyde resin relative to the residual 4-HBSA content (estimated by HPLC).
-
Catalysis: Add a catalytic amount of Acetic Acid (1% v/v).
-
Why? Acid catalysis accelerates hydrazone formation.
-
-
Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 4–12 hours.
-
Filtration: Filter off the resin.[5] The 4-HBSA is now covalently trapped inside the beads.
-
Validation: Run an HPLC check. The 4-HBSA peak should be absent.
Visualizing the Scavenging Logic:
Caption: Workflow for covalent scavenging of hydrazine impurities using aldehyde-functionalized resins.
Part 3: Validation & Detection (The "Proof")
User Query: "I can't see 4-HBSA on my UV detector. How do I prove it's gone?"
Technical Diagnosis: 4-HBSA has weak UV absorbance away from the solvent front. Direct injection often leads to it eluting in the void volume (dead time) due to its high polarity. You must use Pre-column Derivatization .
Protocol C: HPLC Derivatization Method
This method converts 4-HBSA into a highly UV-active hydrazone before injection.
Reagents:
-
Derivatizing Agent: 2-Hydroxy-1-naphthaldehyde (HNA).
-
Diluent: Acetonitrile/Water (50:50).
Procedure:
-
Sample Prep: Dissolve 10 mg of your product in 1 mL diluent.
-
Derivatization: Add 1 mL of HNA solution (excess).
-
Reaction: Let stand for 15 minutes at room temperature.
-
Analysis: Inject into HPLC.
Part 4: Troubleshooting Decision Tree
Use this logic flow to select the correct purification strategy based on your current state.
Caption: Decision matrix for selecting the appropriate 4-HBSA removal technique.
References
-
ChemicalBook. (2025).[2] 4-Hydrazinobenzenesulfonic acid Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Hydrazinobenzenesulfonic acid. Retrieved from
-
BenchChem. (2025).[9][10] Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid (Analogous chemistry). Retrieved from [9]
-
Zhang, L., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Thermo Fisher Scientific. (2025). 4-Hydrazinobenzenesulfonic acid hydrate, 98% Product Specifications. Retrieved from
Sources
- 1. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
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- 3. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydrazinobenzenesulfonic acid hydrate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification of 5-sulfo-2,3,3-trimethylindolenine by recrystallization vs HPLC
Technical Support Center: Purification of 5-Sulfo-2,3,3-trimethylindolenine
Welcome to the technical support center for the purification of 5-sulfo-2,3,3-trimethylindolenine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on navigating the challenges of purifying this key chemical intermediate. Here, we compare and contrast the two primary methods—recrystallization and High-Performance Liquid Chromatography (HPLC)—offering troubleshooting guides and frequently asked questions to ensure the successful isolation of this compound with high purity.
Introduction to 5-Sulfo-2,3,3-trimethylindolenine Purification
5-Sulfo-2,3,3-trimethylindolenine, often encountered as its potassium or sodium salt, is a pivotal precursor in the synthesis of various cyanine dyes and other specialized chemical entities.[1][2] Its zwitterionic nature, stemming from the presence of both a sulfonic acid group and a quaternary ammonium-like indolenine core, presents unique purification challenges. The choice between recrystallization and HPLC is often dictated by the scale of the purification, the nature of the impurities, and the desired final purity.
This guide will walk you through the intricacies of both techniques, providing the necessary knowledge to make informed decisions and troubleshoot common issues.
Section 1: Purification by Recrystallization
Recrystallization is a classical and cost-effective method for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.[3] For 5-sulfo-2,3,3-trimethylindolenine, the selection of an appropriate solvent system is paramount to achieving high purity and yield.
Recrystallization Troubleshooting Guide
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This is a common issue and can be addressed by a few systematic steps:
-
Increase Solvent Volume: You may have an insufficient amount of solvent. Add small increments of hot solvent until the solid dissolves. However, be mindful that using an excessive amount of solvent will reduce your final yield.[4][5]
-
Check Solvent Polarity: 5-Sulfo-2,3,3-trimethylindolenine is a highly polar, zwitterionic compound. Single non-polar or moderately polar solvents are unlikely to be effective. Consider highly polar solvents like water, or short-chain alcohols (methanol, ethanol).[6] Often, a mixed solvent system is required.
-
Elevate the Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the temperature of the solution.[5]
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.[5]
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[4][5]
-
Change Solvent System: The current solvent may not be ideal. A solvent in which the compound is slightly less soluble at higher temperatures might promote better crystal formation.
Q3: No crystals are forming even after the solution has cooled completely. What are the next steps?
A3: This is typically due to either using too much solvent or the solution being supersaturated without nucleation sites.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.[5]
-
-
Reduce Solvent Volume: If induction methods fail, it's likely you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[4][5]
Q4: The purity of my recrystallized product is still low. What could be the reason?
A4: Low purity after recrystallization can stem from a few sources:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] Ensure a slow cooling process.
-
Inappropriate Solvent Choice: The solvent might be dissolving some of the impurities which then co-precipitate with your product. A different solvent system might be necessary.
-
Incomplete Removal of Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during vacuum filtration to remove any residual mother liquor containing dissolved impurities.
Experimental Protocol: Recrystallization of 5-Sulfo-2,3,3-trimethylindolenine
-
Solvent Selection: Based on the polar nature of the compound, a mixture of water and a miscible organic solvent like ethanol or methanol is a good starting point.[7] The goal is to find a ratio where the compound is soluble in the hot mixture but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-sulfo-2,3,3-trimethylindolenine. Add a minimal amount of hot water to create a slurry. Then, add hot ethanol or methanol dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same ratio used for recrystallization) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Section 2: Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification of compounds, offering high resolution and the ability to separate closely related impurities.[8] For a polar molecule like 5-sulfo-2,3,3-trimethylindolenine, reversed-phase HPLC (RP-HPLC) is the most common approach.
HPLC Troubleshooting Guide
Q1: I am not getting good retention of my compound on a C18 column. What can I do?
A1: Poor retention of polar compounds on reversed-phase columns is a frequent challenge.[9][10]
-
Increase Mobile Phase Polarity: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A higher percentage of aqueous buffer will increase the retention of polar analytes.
-
Adjust pH: The sulfonic acid group will be deprotonated over a wide pH range. Ensure the pH of your mobile phase is in a range where your compound is stable and the column is not degraded. A slightly acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is common.
-
Consider a Different Stationary Phase: If a standard C18 column is not providing adequate retention, consider a polar-embedded or an aqueous-stable C18 column designed for better retention of polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes.[9]
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can be caused by several factors:
-
Secondary Interactions: The basic nitrogen of the indolenine ring can interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or the concentration of your sample.
-
Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are appropriate for the column dimensions to minimize dead volume, which can contribute to peak broadening.
Q3: I am seeing carryover from one injection to the next. How can I prevent this?
A3: Carryover can be an issue with sticky compounds.
-
Stronger Needle Wash: Use a stronger solvent in your autosampler's needle wash. A mixture that includes a high percentage of organic solvent and possibly a different solvent (e.g., isopropanol) can be effective.
-
Gradient Elution: A steep gradient at the end of your run can help to elute any strongly retained compounds from the column.
Experimental Protocol: RP-HPLC Purification of 5-Sulfo-2,3,3-trimethylindolenine
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid.
-
-
Gradient: A typical gradient would start with a low percentage of Solvent B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes to elute the compound and any less polar impurities.
-
Detection: UV detection at a wavelength where the indolenine chromophore absorbs strongly (e.g., around 270-280 nm) is suitable.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase or a solvent like water/methanol to ensure it is fully dissolved. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Comparison of Purification Methods
| Feature | Recrystallization | HPLC |
| Purity | Good to excellent, but may not remove closely related impurities. | Excellent, capable of separating isomers and closely related compounds.[11] |
| Scale | Easily scalable from milligrams to kilograms. | Scalable, but preparative HPLC requires specialized equipment and can be costly for large quantities. |
| Cost | Generally low cost, primarily solvent and equipment costs. | Higher cost due to expensive columns, high-purity solvents, and instrument maintenance. |
| Time | Can be relatively quick for simple systems, but optimization of solvent systems can be time-consuming. | Method development can be time-consuming, but automated systems can run multiple samples. |
| Solvent Usage | Can use significant volumes of solvent, especially at large scales. | Generally uses less solvent per sample, but continuous operation can lead to significant consumption. |
| Throughput | Batch process, lower throughput. | Can be automated for higher throughput. |
Frequently Asked Questions (FAQs)
Q: Which method is better for a first-pass purification of a very crude sample?
A: Recrystallization is often a good first step for bulk purification to remove major impurities, especially if the desired compound is the major component. This can then be followed by HPLC for a final "polishing" step if very high purity is required.
Q: Can I use normal-phase chromatography for this compound?
A: Due to the high polarity and ionic nature of 5-sulfo-2,3,3-trimethylindolenine, normal-phase chromatography is generally not suitable.[11] Reversed-phase or HILIC would be the methods of choice.
Q: How do I know which solvent to choose for recrystallization?
A: The "like dissolves like" principle is a good starting point.[6] Since your compound is polar, start with polar solvents. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point. Experiment with small amounts of your crude product in different solvents to find the best one.
Q: My final product after HPLC still contains salt from the mobile phase buffer. How can I remove it?
A: If you used a non-volatile buffer (e.g., phosphate or acetate salts), you may need to perform a desalting step. This can be done using a C18 solid-phase extraction (SPE) cartridge. Load your sample, wash with water to remove the salts, and then elute your compound with a solvent like methanol. If you use volatile buffers like formic acid or TFA, they can be removed during lyophilization or evaporation.
Visualizing the Workflow
Recrystallization Workflow
Caption: A typical workflow for the purification of a solid compound by recrystallization.
HPLC Purification Workflow
Caption: The general workflow for purification using preparative HPLC.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]
-
Chemsrc. (2025, August 25). CAS#:132557-72-3 | 5-Sulfo-2,3,3-trimethyl indolenine sodium salt. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]
-
GIHI CHEMICALS CO.,LIMITED. (n.d.). 5-Sulfo-2,3,3-trimethyl indolenine sodium salt. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Bukia, T., Utiashvili, M., Tsiskarishvili, M., Jalalishvili, S., Gogolashvili, A., Tatrishvili, T., & Petriashvili, G. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549-556. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Le, U. P. D., Schweighauser, G., Gasser, G., & Boubbou, K. (2021). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Molecules, 26(11), 3169. Retrieved from [Link]
-
Li, Y., Chen, J., & Shi, J. (2018). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 23(10), 2636. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine. Retrieved from [Link]
-
Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z. H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2196-2200. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Retrieved from [Link]
-
Chen, Y., Liu, Y., Zhang, Y., & Zhang, J. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Plants, 10(7), 1297. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
Gömöry, Á., Hegedüs, I., & Nagy, J. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I. AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6), 1141-1148. Retrieved from [Link]
-
Carr, P. W., Wang, X., & Stoll, D. R. (2010). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC North America, 28(11). Retrieved from [Link]
- Google Patents. (n.d.). US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines.
-
ResearchGate. (2025, August 5). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
MDPI. (2021, December 7). Magnetic Solid-Phase Extraction Based on Magnetic Sulfonated Reduced Graphene Oxide for HPLC–MS/MS Analysis of Illegal Basic Dyes in Foods. Retrieved from [Link]
-
ACS Publications. (2019, January 10). High-Performance Chromatographic Characterization of Surface Chemical Heterogeneities of Fluorescent Organic–Inorganic Hybrid Co. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,3,3-Trimethylindolenine-5-sulfonic Acid, Potassium Salt. Retrieved from [Link]
-
PubMed. (2009, April 27). High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
ResearchGate. (2023, November 12). Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-indolenine. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate. Retrieved from [Link]
-
Wiley Online Library. (2008, February 28). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Retrieved from [Link]
Sources
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- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Navigating the Stability of Sulfonated Indoles: A Technical Support Guide for Researchers
Tarragona, Spain - For scientists and researchers working with sulfonated indoles, ensuring the stability of these compounds during storage and experimentation is paramount to achieving reliable and reproducible results. The inherent reactivity of the indole scaffold, coupled with the influence of the sulfonate group, presents unique challenges. This technical support center provides a comprehensive guide in a question-and-answer format to troubleshoot common issues and establish best practices for preventing the degradation of sulfonated indoles.
Troubleshooting Guide: Addressing Specific Degradation Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your research.
Observation: A colored precipitate has formed in my solid sulfonated indole sample during storage.
Question: I've noticed a discoloration and the formation of a solid precipitate in my powdered sulfonated indole, which was stored at room temperature. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of oxidative degradation and potential dimerization or polymerization. The indole nucleus is susceptible to oxidation, and this process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The sulfonate group, being electron-withdrawing, can influence the rate and pathway of this degradation.
Immediate Actions & Preventative Measures:
-
Inert Atmosphere: For long-term storage, it is crucial to store solid sulfonated indoles under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1]
-
Light Protection: Store all sulfonated indole compounds in amber vials or containers wrapped in aluminum foil to protect them from light, which can catalyze oxidative reactions.[2]
-
Temperature Control: Maintain storage at low temperatures. For short-term storage, 2-8°C is recommended. For long-term stability, storage at -20°C or -80°C is ideal.[3]
-
Solvent Choice for Storage: If storing in solution, choose a dry, inert solvent. Anhydrous dimethyl sulfoxide (DMSO) is often a suitable choice for creating stock solutions that can be stored at -80°C.
Scientific Rationale: The indole ring is an electron-rich system, making it prone to oxidation. Light can provide the energy to initiate radical reactions, leading to the formation of colored and often insoluble byproducts.
Observation: My sulfonated indole solution is changing color over time.
Question: I prepared a solution of my sulfonated indole in a common laboratory solvent, and it has developed a yellow or brownish tint after a few days on the benchtop. Is my compound degrading?
Answer:
Yes, a color change is a strong indicator of degradation. This is often due to the formation of oxidized species and subsequent oligomerization. The specific color can sometimes give a clue as to the nature of the degradation products.
Troubleshooting Steps:
-
Confirm Degradation: Analyze a small aliquot of the colored solution by High-Performance Liquid Chromatography (HPLC) with a UV detector or by LC-MS. Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.
-
Evaluate Storage Conditions:
-
Solvent Purity: Ensure the solvent used is of high purity and free from peroxides, which can initiate oxidation.
-
Headspace: Minimize the headspace in your storage vial to reduce the amount of oxygen present.
-
Container Type: Use amber glass vials with tight-fitting caps to prevent light exposure and solvent evaporation.
-
Experimental Protocol: HPLC Analysis of Sulfonated Indole Stability
-
Sample Preparation:
-
Prepare a fresh stock solution of your sulfonated indole at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). This will be your "Time 0" sample.
-
Prepare a second sample from the discolored solution.
-
-
HPLC Conditions (General Example - optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for your compound (e.g., 280 nm).
-
-
Analysis: Inject both the "Time 0" and the aged sample. Compare the chromatograms for the appearance of new peaks and a decrease in the main compound's peak area.
Observation: I'm seeing inconsistent results in my biological assays.
Question: My sulfonated indole is showing variable activity in my cell-based assays. Could this be related to compound stability in the assay medium?
Answer:
Absolutely. The conditions within a biological assay (e.g., aqueous buffer, 37°C, presence of various media components) can lead to the degradation of your compound over the course of the experiment. Arylsulfonic acids, for instance, are susceptible to hydrolysis, and this can be more pronounced at elevated temperatures.[4][5]
Troubleshooting and Best Practices:
-
Fresh Solutions: Always prepare fresh solutions of your sulfonated indole immediately before use in your assays.
-
Time-Course Stability Study: Perform a time-course experiment to assess the stability of your compound in the specific cell culture medium under your experimental conditions.
-
Incubate your compound in the medium at 37°C and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
-
pH Considerations: The pH of your assay medium can significantly impact stability. Sulfonic acids are strong acids, and their ionization state will be pH-dependent, which can affect their reactivity.[5]
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the storage and handling of sulfonated indoles.
Q1: What is the most significant factor in the degradation of sulfonated indoles?
A1: While several factors contribute, oxidation is often the primary degradation pathway for the indole ring itself. This is exacerbated by exposure to light and air. For the sulfonate group, hydrolysis , particularly in aqueous solutions at elevated temperatures and acidic pH, can be a significant concern, leading to desulfonation.[4][5]
Q2: How does the position of the sulfonate group affect the stability of the indole?
Q3: Are there any additives I can use to improve the stability of my sulfonated indole solutions?
A3: The use of antioxidants can be considered, but their compatibility with your downstream applications must be carefully evaluated. For general storage, the most effective strategies are controlling the physical environment: low temperature, exclusion of light, and an inert atmosphere.
Q4: My sulfonated indole is a sulfonic acid. Does this require different storage precautions than a sulfonate salt?
A4: Yes. Sulfonic acids are strong acids and can be corrosive.[5] They are also more prone to catalyze their own degradation or the degradation of other components in a mixture, particularly in the presence of water. Sulfonate salts are generally more stable and easier to handle. When working with the acid form, ensure all storage containers and handling equipment are compatible with strong acids.
Q5: What are the expected degradation products of a sulfonated indole?
A5: Degradation can occur at both the indole ring and the sulfonate group.
-
Indole Ring Oxidation: This can lead to the formation of oxindoles, isatins, and ultimately ring-opened products like anthranilate derivatives.[2][6] Dimerization and polymerization can also occur.
-
Desulfonation: Hydrolysis of the C-S bond will result in the parent indole and sulfuric acid.[5]
-
Photodegradation: Exposure to light can lead to a complex mixture of products, potentially involving both oxidation and cleavage of the sulfonate group.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate a general oxidative degradation pathway for the indole nucleus and a recommended experimental workflow for assessing compound stability.
.dot
Caption: General Oxidative Degradation of the Indole Ring.
.dot
Caption: Workflow for Assessing Sulfonated Indole Stability.
Summary of Recommended Storage Conditions
| Parameter | Solid Form | Solution Form (Stock) |
| Temperature | -20°C to -80°C (Long-term) | -80°C (Long-term) |
| 2-8°C (Short-term) | 2-8°C (Short-term, use quickly) | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimize Headspace |
| Light | Amber vials/Foil wrap | Amber vials |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
| Solvent | N/A | Anhydrous, high-purity (e.g., DMSO) |
By adhering to these guidelines and proactively troubleshooting any signs of degradation, researchers can ensure the integrity of their sulfonated indole compounds, leading to more accurate and reliable experimental outcomes.
References
- BenchChem. (n.d.). Technical Support Center: N-Protecting Group Removal from Indole Derivatives.
- Cerfontain, H., & Lambrechts, H. J. P. (1983). On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). Journal of Applied Polymer Science, 28(5), 1859-1869.
- MedchemExpress. (n.d.). 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt.
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
- Weinberg, D. R., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. Journal of Organic Chemistry, 74(15), 5675-5681.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- D'Agosto, C., et al. (2025).
- Gryn'ova, G., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C.
- Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- Wang, C., et al. (2022). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes.
- Gualandi, A., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 638-646.
- Ma, J., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159.
- Ye, S., et al. (2021). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Organic Chemistry Frontiers, 8(1), 59-64.
- MedchemExpress. (n.d.). 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt.
- Thiageswaran, S. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
- Smith, A. M., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12472-12480.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-444.
- Padwa, A., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.
- Bell, S. G., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301371.
- Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water.
- Ma, J., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159.
- Ghasemi, J. B., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. Chemosphere, 263, 128209.
- Lattimer, R. P. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts.
- Iojoiu, C., et al. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4983.
- Ahmed, A. A., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1957.
- Gualandi, A., et al. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 638-646.
- Singare, P. U., et al. (2012). Thermal Degradation Studies of Some Strongly Acidic Cation Exchange Resins. Open Journal of Polymer Chemistry, 2(3), 65-72.
- Sacher, F., et al. (1997). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
- Advanced ChemBlocks. (n.d.). 1H-indole-3-sulfonic acid, sodium salt.
- Popović, I., et al. (2024).
-
PubChem. (n.d.). 1h-indole-3-sulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1H-indole-3-sulfonic acid. Retrieved from [Link]
- Lei, A., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
- CN105646324A - Preparation method of high-purity indole - Google P
- Iojoiu, C., et al. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Polymers, 14(22), 4983.
- Smith, A. M., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12472-12480.
- Moosavi-Zare, A. R., et al. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Synlett, 27(11), 1682-1684.
- Kennemur, J. G., et al. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au.
- Nishina, K., et al. (2022). Degradation of 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic Acid) in the Presence of Laccase.
- Singh, S., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 624-631.
- Rose, P. E., & Appuhn, H. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Geothermal Rising Conference.
- Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627.
-
PubChem. (n.d.). 2,3-Dihydro-1H-indole-2-sulfonic acid. Retrieved from [Link]
Sources
Technical Support Center: Overcoming the Hygroscopic Nature of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate
Welcome to the technical support center for potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to ensure the integrity and reproducibility of your experiments.
Part 1: Understanding the Challenge - The Science of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1] For a compound like potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, which possesses both an ionic salt (potassium sulfonate) and a heterocyclic indole moiety, this property can be particularly pronounced. The sulfonate group readily interacts with water molecules through hydrogen bonding, while the overall molecular structure can influence the degree of water uptake.[2][3]
Uncontrolled moisture absorption can lead to a cascade of issues, including:
-
Inaccurate Weighing: Leading to errors in concentration and dosage.
-
Physical Changes: Caking, clumping, and deliquescence (dissolving in absorbed water) can alter the material's physical properties.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the compound's stability and efficacy.[5][6]
-
Poor Powder Flow: Increased moisture can lead to inter-particle liquid bridge formation, hindering flowability and causing issues in manufacturing processes like tableting and capsule filling.[1][6][7]
-
Altered Dissolution Rates: Changes in the physical form of the solid can impact how quickly it dissolves, affecting bioavailability.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to provide direct answers and actionable solutions to common problems encountered when working with potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.
Handling and Storage
Q1: My vial of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate arrived as a solid, but has since become clumpy and difficult to handle. What happened?
A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. Even brief exposure to ambient humidity can be enough to initiate this process. To prevent this, always handle the compound in a controlled environment, such as a glove box with low humidity or a nitrogen atmosphere.[8] When not in use, the container should be tightly sealed and stored in a desiccator containing a suitable drying agent like anhydrous calcium sulfate or molecular sieves.[9][10]
Q2: What are the ideal storage conditions for this compound to minimize water uptake?
A2: The ideal storage involves a multi-layered approach to moisture control:
-
Primary Container: Ensure the vial or bottle has a tight-fitting, secure cap. For highly sensitive applications, consider containers with septa that allow for removal of the compound via syringe while maintaining an inert atmosphere.
-
Secondary Containment: Place the primary container inside a desiccator.[10] Regularly check and regenerate or replace the desiccant.
-
Controlled Environment: Store the desiccator in a temperature and humidity-controlled room. A refrigerator (4-8°C) can also be effective as the colder air holds less moisture.[8]
Q3: I don't have access to a glove box. What are some alternative handling techniques?
A3: While a glove box is ideal, you can mitigate moisture exposure by working quickly and efficiently.[11] Have all your equipment and reagents prepared before opening the compound's container. Minimize the time the container is open to the atmosphere. For weighing, consider using a balance in a low-humidity enclosure or a weighing glove bag.
Weighing and Sample Preparation
Q4: I'm concerned about the accuracy of my measurements due to the compound absorbing moisture during weighing. How can I get an accurate weight?
A4: This is a critical concern. Here's a recommended workflow for accurate weighing:
Caption: Workflow for accurate weighing of hygroscopic compounds.
For the most accurate results, especially for preparing standards, it is highly recommended to determine the water content of a representative sample of your compound lot using Karl Fischer titration.[12][13] This will allow you to correct for the mass of the water and calculate the true concentration of your solutions.
Q5: My compound has already absorbed a significant amount of water and is now a sticky solid. Can it be salvaged?
A5: In some cases, it may be possible to dry the compound, but this carries risks.[11] Gentle heating under a vacuum can remove absorbed water. However, you must first verify the compound's thermal stability to avoid decomposition. It is crucial to re-analyze the dried material for purity and water content before use. For critical applications, it is often safer to discard the compromised material and use a fresh, properly handled sample.
Formulation and Drug Development
Q6: We are developing a solid dosage form and the hygroscopicity of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is causing caking and poor flow during manufacturing. What formulation strategies can help?
A6: This is a common challenge in pharmaceutical formulation. Several strategies can be employed to mitigate the effects of hygroscopicity:[14]
-
Co-processing with Excipients: Blending the active pharmaceutical ingredient (API) with excipients that have a lower affinity for water can help.[14][15] Hydrophobic excipients can act as a barrier, while some water-soluble excipients can compete for available moisture.[15]
-
Granulation: Converting the fine powder into larger granules can reduce the surface area exposed to the atmosphere and improve flow properties. Dry granulation methods like roller compaction are often preferred over wet granulation to avoid introducing moisture.[16]
-
Film Coating: Applying a polymer-based film coating to tablets can act as a physical barrier to moisture ingress.[5][14][17]
-
Encapsulation: Enclosing the API in a capsule can provide a protective barrier.[14] Low-moisture capsule materials, such as hypromellose (HPMC), can be particularly beneficial.[18]
Q7: Which excipients are recommended for use with this compound?
A7: The choice of excipient is critical and depends on the final dosage form and manufacturing process. Here is a summary of commonly used excipients and their roles in managing moisture:
| Excipient Category | Examples | Role in Mitigating Hygroscopicity |
| Fillers/Diluents | Microcrystalline Cellulose (MCC), Lactose, Mannitol | Can dilute the hygroscopic API, reducing the overall moisture uptake of the formulation. Mannitol is known for its low hygroscopicity.[15] |
| Glidants | Colloidal Silicon Dioxide | Improves powder flow by reducing inter-particle friction, which can be exacerbated by moisture.[4] |
| Lubricants | Magnesium Stearate | Prevents sticking to manufacturing equipment, a common issue with moist, sticky powders. |
| Moisture Scavengers | Anhydrous Dibasic Calcium Phosphate | Can preferentially absorb moisture that enters the formulation, protecting the API. |
| Coating Polymers | HPMC, Polyvinyl Alcohol (PVA) | Form a physical barrier against ambient humidity when applied as a film coat.[14] |
Q8: How can I quantify the level of hygroscopicity of my compound?
A8: The most direct way is through Dynamic Vapor Sorption (DVS) analysis.[19][20] This technique measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm provides a detailed profile of the compound's hygroscopic behavior. Another method is Hygroscopic Gravimetric Analysis , which involves determining the mass of water vapor absorbed by a dry sample at a specific relative humidity and temperature.[21]
Part 3: Key Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a method for accurately quantifying the water content in a sample of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.
Objective: To determine the percentage of water (w/w) in the compound.
Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Analytical Balance
-
Gas-tight syringe or appropriate solid sampling device
Reagents:
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol or other suitable solvent
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a low, stable drift.
-
Sample Preparation: In a low-humidity environment, accurately weigh a suitable amount of the compound (typically 50-100 mg, depending on the expected water content and titrator sensitivity).
-
Titration: Quickly introduce the weighed sample into the titration vessel.
-
Analysis: Start the titration. The instrument will automatically dispense the KF reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the previously determined titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).
Note: The choice between a volumetric and coulometric titrator depends on the expected water content. Coulometric systems are more sensitive and suitable for samples with very low water content (<1%).[13]
Protocol 2: Workflow for Mitigating Hygroscopicity in Formulation Development
This workflow outlines a systematic approach to developing a stable solid dosage form with a hygroscopic API like potassium 2,3,3-trimethyl-3H-indole-5-sulfonate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 5. colorcon.com [colorcon.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. (PDF) Studies on Moisture Effects on Powder Flow and Mechanochemical Improvement of Powder Flowability [academia.edu]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
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- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. researchgate.net [researchgate.net]
- 18. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. omicsonline.org [omicsonline.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Analysis of 5-Sulfo-2,3,3-trimethylindolenine Intermediates
Executive Summary
The analysis of 5-sulfo-2,3,3-trimethylindolenine (also known as potassium 2,3,3-trimethyl-3H-indole-5-sulfonate) presents a specific set of challenges due to its amphiphilic nature and the strong acidity of the sulfonic acid group. As a critical intermediate in the synthesis of water-soluble cyanine dyes (Cy3, Cy5), its purity directly impacts the quantum yield and stability of the final fluorophore.
This guide moves beyond generic protocols to provide a targeted LC-MS/MS workflow . We establish Negative Mode Electrospray Ionization (ESI-) as the superior detection method over positive mode or MALDI, and we define a Reverse-Phase Ion-Pairing or HILIC strategy to overcome the poor retention of sulfonated species on standard C18 columns.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
Understanding the analyte's behavior in solution is the first step toward a robust method.
| Property | Detail |
| Chemical Name | 5-sulfo-2,3,3-trimethyl-3H-indole (Potassium salt) |
| Formula | C₁₁H₁₂NO₃S⁻ (Anion) |
| Exact Mass (Neutral) | 239.0616 Da |
| Target m/z (ESI-) | 238.0538 [M-H]⁻ |
| pKa (Sulfonic Acid) | < 1.0 (Permanently ionized in most LC mobile phases) |
| Solubility | High in water, MeOH; Poor in non-polar organics (Hexane, DCM) |
Strategic Method Selection: The "Why" Behind the Protocol
Ionization Source: ESI(-) vs. MALDI vs. ESI(+)
-
Winner: ESI in Negative Mode (ESI-)
-
Rationale: The sulfonic acid group (
) is strongly acidic. In aqueous solution, it exists almost exclusively as the sulfonate anion ( ). Forcing this molecule into positive mode ( ) requires protonating a negatively charged species twice (once to neutralize, once to charge), which significantly reduces sensitivity and increases background noise. MALDI is possible but suffers from matrix interference in the low mass range (<500 Da), making quantification of this small molecule (MW ~239) difficult.
Chromatographic Separation: The Retention Challenge
Standard C18 columns often fail to retain 5-sulfo-2,3,3-trimethylindolenine because it elutes in the void volume due to its high polarity.
-
Alternative 1 (Robust): Ion-Pairing RP-HPLC. Using volatile alkylamines (e.g., hexylamine) creates a transient neutral complex, allowing retention on C18.
-
Alternative 2 (Modern): HILIC (Hydrophilic Interaction Liquid Chromatography). Retains polar anions based on water-layer partitioning. This is preferred for high-throughput screening as it avoids the column equilibration issues of ion-pairing reagents.
Validated Experimental Protocol
This protocol uses a HILIC-ESI-MS/MS workflow, which offers the best balance of sensitivity, retention, and MS compatibility.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of intermediate in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 100% Acetonitrile (Critical: High organic content is required for HILIC injection to prevent peak broadening).
-
Filtration: 0.2 µm PTFE syringe filter to remove particulate salts.
LC-MS Conditions
| Parameter | Setting | Notes |
| Column | HILIC Silica or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm) | Retains polar sulfonates effectively. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | High pH ensures full deprotonation.[1] |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation.[1] |
| Gradient | 0-1 min: 95% B (Isocratic hold)1-6 min: 95% -> 60% B6-8 min: 60% B8.1 min: 95% B (Re-equilibration) | Gradient runs from high organic to low organic in HILIC. |
| Injection Vol | 2-5 µL |
Mass Spectrometry Parameters (Sciex/Thermo equivalent)
-
Polarity: Negative (ESI-)
-
Spray Voltage: -2.5 kV to -3.5 kV
-
Capillary Temp: 300°C
-
Scan Mode: SRM (Selected Reaction Monitoring) for quantitation; Full Scan (100-500 m/z) for purity.
Data Analysis & Fragmentation Pathway
Primary Transition (Quantifier)
The most abundant fragmentation for sulfonated aromatics is the loss of the sulfite radical or sulfur trioxide.[1]
-
Precursor: 238.05 (
) -
Product: 158.1 (
) -
Mechanism: Homolytic cleavage of the C-S bond, releasing
or neutral .
Secondary Transition (Qualifier)
-
Product: 223.0 (
) -
Mechanism: Loss of a methyl radical (
, -15 Da) from the gem-dimethyl group on the indolenine ring.
Visualization of Fragmentation
The following diagram illustrates the fragmentation pathway used for structural confirmation.
Figure 1: Proposed MS/MS fragmentation pathway for 5-sulfo-2,3,3-trimethylindolenine in negative electrospray ionization mode.
Analytical Workflow Diagram
This self-validating workflow ensures that if a step fails (e.g., no retention), the user is guided to the corrective action immediately.
Figure 2: Step-by-step decision tree for LC-MS analysis of sulfonated indolenine intermediates.
Troubleshooting & Self-Validation
-
Symptom: Signal Suppression.
-
Cause: High salt content from the synthesis (e.g., excess potassium acetate or sulfates).
-
Validation: Monitor the "Divert Valve" waste line. Do not send the first 1 minute of flow to the MS source.
-
-
Symptom: Peak Tailing.
-
Cause: Interaction between the sulfonate and residual silanols on the column.[1]
-
Fix: Increase buffer concentration to 20 mM Ammonium Acetate.
-
-
Symptom: No Signal in ESI(-).
-
Cause: pH of mobile phase is too low (< 4), suppressing ionization of the sulfonate.
-
Fix: Adjust Mobile Phase A to pH 9.0 with Ammonium Hydroxide.
-
References
-
Holčapek, M., et al. "Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry."[1] Dyes and Pigments, vol. 43, no.[2] 2, 1999, pp. 127-137. Link
-
Rebane, R., et al. "Ionization of sulfonic acids in electrospray and atmospheric pressure chemical ionization."[1] Journal of Mass Spectrometry, vol. 47, no. 8, 2012. Link
-
Thermo Fisher Scientific. "Separation of Polar Compounds Using HILIC."[1] Application Note 20668. Link
-
Aguiar, A., et al. "Fragmentation of deprotonated indole alkaloids by electrospray ionization tandem mass spectrometry."[3][1] Journal of the Brazilian Chemical Society, vol. 24, no. 8, 2013. Link
Sources
A Senior Application Scientist's Guide to HPLC Purity Methods for Sulfonated Indoles
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the structural motif of a sulfonated indole represents a unique analytical challenge. Combining the aromatic, electron-rich indole core with the highly polar, strongly acidic sulfonate group results in molecules with complex retention behaviors that defy conventional chromatographic approaches. Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental requirement for guaranteeing safety and efficacy.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of sulfonated indoles. Moving beyond a simple recitation of parameters, we will delve into the mechanistic principles behind method selection, the strategic application of Analytical Quality by Design (AQbD) for robust development, and the rigorous validation required to create a self-validating analytical system.
Defining the Goal: The Analytical Target Profile (ATP)
Before any experimentation begins, we must define what the method needs to achieve. This is the Analytical Target Profile (ATP), a concept central to the AQbD framework.[1][2] For a purity method, the ATP dictates that the procedure must be stability-indicating. This means it must be able to separate the intact API from its process-related impurities and any potential degradation products that could form under stress conditions.[3][4]
A typical ATP for a sulfonated indole purity method would include:
-
Specificity/Selectivity: Baseline resolution between the main peak and all known impurities and degradation products.
-
Sensitivity: A Limit of Quantitation (LOQ) sufficiently low to quantify impurities at required reporting thresholds (e.g., 0.05% as per ICH guidelines).
-
Precision: Relative Standard Deviation (RSD) of ≤5.0% for impurity quantitation.
-
Accuracy: Recovery of 85-115% for spiked impurities at various levels.[5]
-
Robustness: The method must remain reliable under small, deliberate variations in parameters like pH, mobile phase composition, and temperature.[2]
The Chromatographic Challenge: Why Standard Methods Fail
The primary difficulty in analyzing sulfonated indoles lies in their extreme polarity.[6] Standard reversed-phase (RP-HPLC) columns, such as a C18, rely on hydrophobic interactions. Highly polar molecules like sulfonated indoles have minimal interaction with the nonpolar stationary phase and will elute very early, often in the void volume, providing no separation from other polar impurities or excipients.[6][7]
Comparative Analysis of HPLC Methodologies
To overcome the retention challenge, specialized chromatographic strategies are required. The choice of method depends on a careful balance of retention mechanism, selectivity, and compatibility with detection techniques, primarily mass spectrometry (MS).
| Methodology | Retention Mechanism | Advantages | Disadvantages | Best Suited For |
| Ion-Pair RP-HPLC | Forms a neutral, hydrophobic complex between the ionized sulfonate group and a positively charged ion-pairing reagent, which is then retained by the C18 phase.[8] | Excellent retention control for acidic compounds; utilizes standard, robust C18 columns. | Long equilibration times; can suppress MS signal; ion-pairing reagents can be difficult to remove from the column.[9] | Robust QC methods where MS-compatibility is not the primary concern. |
| HILIC | Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase.[10] | Excellent retention for very polar compounds; uses MS-friendly mobile phases (high organic content).[11] | Can have lower reproducibility than RP-HPLC; sensitive to sample solvent composition; potential for strong, irreversible adsorption on some phases.[12][13] | MS-hyphenated techniques for impurity identification and characterization. |
| Mixed-Mode Chromatography | Combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange) in a single column. | Orthogonal selectivity can resolve complex mixtures that are difficult to separate by a single mechanism. | Method development can be more complex due to multiple interacting parameters. | Resolving challenging impurity profiles where single-mode chromatography fails. |
Systematic Method Development: An AQbD Approach
An Analytical Quality by Design (AQbD) approach moves away from trial-and-error, instead promoting a systematic, risk-based process to build quality into the method from the start.[14][15]
Experimental Protocols: Model Methods for a Sulfonated Indole
While a specific method must be optimized for each unique molecule, the following protocols serve as robust starting points for development.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Routine QC
This method is designed for robustness and high throughput in a quality control environment.
-
Instrumentation: HPLC or UHPLC system with UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate (TBABS) in 20 mM Phosphate Buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 45% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 225 nm and 280 nm.
-
Injection Volume: 2 µL.
-
-
Rationale:
-
Tetrabutylammonium (TBA) ion: The positively charged quaternary amine pairs with the negatively charged sulfonate group, while the butyl chains provide hydrophobicity for retention on the C18 phase.[8][9]
-
pH 6.5: Ensures the sulfonate group (pKa < 1) is fully ionized for consistent pairing.
-
Phosphate Buffer: Maintains a stable pH for reproducible retention times.
-
Protocol 2: HILIC-MS for Impurity Identification
This method is ideal for identifying unknown impurities and for methods requiring high sensitivity and mass data.
-
Instrumentation: LC-MS system (e.g., QTOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., sulfobetaine phase), 2.1 x 100 mm, 1.7 µm.[10][11][16]
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 4.5.
-
Gradient: 2% to 40% B over 12 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
MS Detection: Electrospray Ionization (ESI) in negative mode.
-
-
Rationale:
-
Zwitterionic Column: Offers robust performance for polar acidic compounds and is a good starting point for HILIC method development.[16] The mixed-mode character can provide unique selectivity.
-
High Acetonitrile Start: Essential for promoting the hydrophilic partitioning mechanism and retaining the polar analyte.
-
Ammonium Acetate: A volatile buffer that is fully compatible with MS detection. The pH of 4.5 ensures the indole nitrogen is not protonated, simplifying chromatography.
-
Method Validation: Proving Fitness for Purpose
Once a method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to prove it is suitable for its intended purpose.[17][18][19]
Forced Degradation Studies
To demonstrate specificity and ensure the method is stability-indicating, forced degradation studies are mandatory.[3][20] The API is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[21]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: 80 °C dry heat.
-
Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.[20][21]
The goal is to achieve 5-20% degradation of the main peak.[3][22] The analytical method must then demonstrate that all resulting degradant peaks are fully resolved from the parent API peak.
Conclusion and Recommendations
The successful purity assessment of sulfonated indoles by HPLC is achievable through a systematic, science-based approach.
-
For routine quality control , where robustness and transferability are key, Ion-Pair RP-HPLC is often the superior choice due to its high performance and reliance on well-understood C18 column technology.
-
For impurity identification and characterization , where mass spectrometry data is essential, HILIC is the preferred technique, offering excellent retention for these highly polar analytes with MS-friendly mobile phases.
Ultimately, the choice of method must be guided by the Analytical Target Profile. By leveraging the principles of AQbD and performing rigorous validation as outlined by ICH guidelines, researchers can develop reliable, self-validating analytical methods that ensure the quality, safety, and efficacy of these important pharmaceutical compounds.
References
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Published June 1995. Available from: [Link].
-
Dickie, A. A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. Lab Manager. Published December 13, 2024. Available from: [Link].
-
Kovacs, P., et al. Applying Quality by Design Principles to Analytical Methods to Gain Enhanced Method Understanding. BioProcess International. Published May 18, 2015. Available from: [Link].
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Published June 18, 2025. Available from: [Link].
-
Veeprho. Analytical Quality by Design (AQbD). Published December 24, 2024. Available from: [Link].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. Available from: [Link].
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Published February 15, 2026. Available from: [Link].
-
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link].
-
LCGC International. An Integrative Analytical Quality by Design (AQbD), Up-To-Date Greenness, and Whiteness Set of Tools for Evaluation of a Sustainable RP-HPLC Method for Regulated Products. Published September 16, 2024. Available from: [Link].
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].
-
Resolian. HPLC-UV Method Development for Highly Polar Impurities. Published December 02, 2025. Available from: [Link].
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005. Available from: [Link].
-
Chromatography Online. Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Published October 20, 2023. Available from: [Link].
-
SIELC Technologies. HPLC Separation of Sulfamic and Sulfuric Acid on Primesep N HILIC Column. Available from: [Link].
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link].
-
Nagar, P., et al. Analytical Quality by Design (AQBD) Approach for HPLC Method Development, Method Optimization and Validation. International Journal of Pharmaceutical Quality Assurance. Published June 25, 2022. Available from: [Link].
-
Axion Labs. HPLC problems with very polar molecules. Published January 25, 2024. Available from: [Link].
-
International Journal of Creative Research Thoughts. ICH GUIDELINES: STRESS DEGRADATION STUDY. Published July 26, 2021. Available from: [Link].
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].
-
SGS Thailand. Forced Degradation Testing. Available from: [Link].
-
ResearchGate. Method development for analysis of linear and branched alkyl benzene sulfonates. Published August 06, 2025. Available from: [Link].
-
LCGC International. Making HILIC Work for You—Column Selection. Published February 17, 2026. Available from: [Link].
-
Welch Materials. Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Published November 25, 2024. Available from: [Link].
-
Chromatography Forum. Retention (or elution) of sulfonic acid. Published May 27, 2010. Available from: [Link].
-
SciSpace. Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Published September 26, 2006. Available from: [Link].
-
SciELO. Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Published September 26, 2006. Available from: [Link].
-
MicroSolv Technology Corporation. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Published November 03, 2025. Available from: [Link].
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link].
-
MDPI. Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Available from: [Link].
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Published March 15, 2023. Available from: [Link].
-
MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Published March 15, 2017. Available from: [Link].
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Published April 09, 2025. Available from: [Link].
-
Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Published December 10, 2025. Available from: [Link].
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- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 5. tis.wu.ac.th [tis.wu.ac.th]
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- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. onyxipca.com [onyxipca.com]
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- 22. pharmoutsourcing.com [pharmoutsourcing.com]
comparing fluorescence quantum yield of sulfonated vs non-sulfonated Cy dyes
A Technical Comparison Guide for Assay Development
Executive Summary
For researchers utilizing Cyanine (Cy) dyes in fluorescence microscopy, flow cytometry, or in vivo imaging, the choice between sulfonated (sulfo-Cy) and non-sulfonated (Cy) variants is often dictated by solubility.[1][][][4] However, the impact of this choice extends fundamentally to effective quantum yield (QY) in aqueous environments.
While the intrinsic electronic properties of the chromophores remain nearly identical, sulfonation prevents fluorescence quenching driven by H-aggregation . This guide details the photophysical mechanisms distinguishing these two classes and provides a validated protocol for measuring their relative quantum yields.
The Core Mechanism: Solubility & Aggregation
The primary difference between standard Cy dyes (e.g., Cy3, Cy5) and their sulfonated analogs (sulfo-Cy3, sulfo-Cy5) is the presence of negatively charged sulfonate (
The "Aggregation Trap" (Non-Sulfonated)
Non-sulfonated Cy dyes are hydrophobic. In aqueous solutions, they minimize solvent contact by stacking face-to-face, forming H-aggregates .
-
Spectral Shift: H-aggregates display a blue-shifted absorption peak.
-
Fluorescence Quenching: The stacked geometry allows rapid non-radiative decay, effectively reducing the quantum yield to near zero (
) in water. -
Requirement: They require organic co-solvents (DMF, DMSO) to maintain monomeric, fluorescent states.
The "Sulfonate Shield" (Sulfonated)
The sulfonate groups provide strong electrostatic repulsion and steric hindrance, forcing the dye molecules to remain as monomers in water.
-
Result: The dye retains its intrinsic quantum yield (~0.15–0.28) even in 100% aqueous buffer.
-
Benefit: No organic co-solvent is needed, preserving the integrity of sensitive proteins or live cells.
Visualization: Aggregation vs. Monomer State
Figure 1: Mechanism of fluorescence quenching in non-sulfonated dyes versus stability in sulfonated analogs.
Comparative Performance Data
The following data highlights the "Effective QY"—the practical brightness you observe in a specific solvent system. Note that while the intrinsic QY of the monomer is similar, the observed QY in water differs drastically.
| Dye Variant | Solvent System | Aggregation State | Approx.[][4][5][6] Quantum Yield ( | Application Note |
| Cy3 | PBS (Aqueous) | H-Aggregate | < 0.04 | Not Recommended without co-solvent. |
| Cy3 | DMF / Ethanol | Monomer | ~ 0.15 | Standard for peptide synthesis / organic phase. |
| Sulfo-Cy3 | PBS (Aqueous) | Monomer | ~ 0.15 | Ideal for protein labeling in buffer. |
| Cy5 | PBS (Aqueous) | H-Aggregate | < 0.05 | High background, low signal in water. |
| Cy5 | DMF / DMSO | Monomer | ~ 0.27 | High brightness in organic solvent. |
| Sulfo-Cy5 | PBS (Aqueous) | Monomer | ~ 0.28 | Excellent brightness; standard for aqueous imaging. |
Critical Insight: Cy3 is a "molecular rotor." Its QY is highly sensitive to viscosity and rigidity. When conjugated to a rigid biomolecule (like DNA or an Antibody), the QY of both Cy3 and Sulfo-Cy3 often increases significantly (up to ~0.40) because the rigid scaffold prevents non-radiative decay via rotation.
Experimental Protocol: Measuring Relative Quantum Yield
To objectively compare the QY of a new dye batch or conjugate, use the Relative Method . This involves comparing your sample to a standard of known QY.[7]
Prerequisites:
-
Reference Standard: Rhodamine B (
in water) or Quinine Sulfate ( in 0.1 M ). -
Instrument: Spectrofluorometer and UV-Vis Spectrophotometer.
Step-by-Step Workflow
-
Solvent Matching: Ideally, dissolve both sample and reference in the same solvent. If different solvents are necessary (e.g., Cy5 in DMF vs. Sulfo-Cy5 in Water), you must correct for the refractive index (see calculation).
-
Absorbance Adjustment: Prepare dilute solutions of the dye and the reference.
-
Spectral Acquisition:
-
Measure the Integrated Fluorescence Intensity (
) (area under the emission curve). -
Ensure excitation wavelength and slit widths are identical for both.
-
-
Calculation: Use the following equation:
Where:
-
: The slope of the plot of Integrated Fluorescence (
) vs. Absorbance ( ). -
: Refractive index of the solvent (Water
1.33; DMF 1.43).
Protocol Visualization
Figure 2: Workflow for determining Relative Quantum Yield.
Application Guide: When to Choose Which?
| Application | Recommended Dye | Reasoning |
| Protein Labeling | Sulfo-Cy | Proteins are sensitive to organic solvents.[][4] Sulfo-dyes allow labeling in 100% PBS, preventing protein denaturation and precipitation. |
| DNA/Oligo Synthesis | Non-Sulfo Cy | Automated synthesizers use organic solvents (acetonitrile). Non-sulfo phosphoramidites are soluble and stable in these conditions. |
| In Vivo Imaging | Sulfo-Cy | High solubility aids in biodistribution and clearance. Reduced aggregation minimizes non-specific background signal in tissues. |
| Intracellular Delivery | Non-Sulfo Cy | More hydrophobic nature can sometimes facilitate passive diffusion across membranes, though specific delivery vectors are usually required for both. |
| "Click" Chemistry | Either | Depends on the solvent compatibility of the other "Click" partner. If the reaction is in water, use Sulfo.[][][4][7] |
References
- Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.
- Sanborn, M. E., et al. (2002). "Fluorescence properties of Cy5-labeled DNA." Analytical Biochemistry, 308(1), 1-10. (Discusses environment sensitivity).
- Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry, 83(12), 2213-2228. (The gold standard protocol for QY).
Sources
identifying common impurities in commercial 2,3,3-trimethyl-3H-indole-5-sulfonic acid
This comparison guide details the identification and analysis of impurities in commercial 2,3,3-trimethyl-3H-indole-5-sulfonic acid (and its potassium salt), a critical intermediate for water-soluble Cyanine (Cy) dyes.
Executive Summary & Strategic Importance
This compound (TMISA) is the foundational scaffold for synthesizing sulfonated cyanine dyes (Cy3, Cy5, Cy7). In high-stakes drug development and bio-imaging, the purity of this intermediate is not merely a specification—it is a determinant of the final dye's Quantum Yield (Φ) and Conjugation Efficiency .
Commercial sources of TMISA vary significantly. While "Standard Grade" (95-97%) is sufficient for academic exploration, "Dye Grade" (>98%, low hydrazine) is mandatory for clinical translation. This guide provides an autonomous, data-driven framework to validate incoming raw materials, focusing on the three most disruptive impurity classes: Genotoxic Precursors , Regioisomers , and Oxidative Oligomers .
Critical Impurity Analysis
The synthesis of TMISA typically proceeds via the Fischer Indole Synthesis , condensing 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (isopropyl methyl ketone). Understanding this mechanism is the key to predicting the impurity profile.
Table 1: Comparative Impurity Profile by Commercial Grade
| Impurity Class | Specific Compound | Origin | Impact on Downstream Application | Standard Grade (95%) | High Purity Grade (>98%) |
| Starting Material | 4-Hydrazinobenzenesulfonic acid | Incomplete Reaction | Genotoxic warning. Quenches fluorescence; competes in conjugation. | < 2.0% | < 0.1% |
| Intermediate | Phenylhydrazone derivative | Incomplete Cyclization | Lowers yield; difficult to separate from final dye. | 1.0 - 3.0% | Not Detected |
| By-Product | 2,3,3-trimethyl-3H-indole-7-sulfonic acid | Regioisomer (Trace) | Alters spectral properties (λmax shift). | Trace | Trace |
| Degradant | Oxidative Indolenine Dimers | Air Oxidation | Causes "Pink/Brown" discoloration. Background fluorescence noise. | Visible | < 0.5% |
| Inorganic | Potassium Acetate / Sulfate | Workup Salts | Incorrect stoichiometry in dye synthesis. | Variable | Controlled (<1%) |
Mechanistic Origins of Impurities (Visualization)
The following diagram illustrates the Fischer Indole pathway and the precise entry points of critical impurities.
Figure 1: Reaction pathway highlighting the persistence of genotoxic hydrazines and the formation of oxidative byproducts.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA). Use these internal validation methods.
Protocol A: HPLC-UV/MS Purity Assessment
This method separates the highly polar sulfonic acid from non-polar organic impurities and salts.
-
Rationale: Standard C18 columns often fail to retain sulfonated indoles due to high polarity. A "Mixed-Mode" or polar-embedded column is required for reliable retention and peak shape.
-
Column: Mixed-mode RP/Anion-exchange (e.g., SIELC Newcrom R1) or Polar-embedded C18 (e.g., Waters Atlantis T3).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0% B (hold 2 min)
60% B over 15 min. -
Detection: UV @ 254 nm (aromatic backbone) and 280 nm. MS (ESI Negative mode for sulfonate detection).
Acceptance Criteria:
-
Main Peak: Retention time ~5-7 min (dependent on column). Area > 98%.[2][3][4][5]
-
Hydrazine Check: No peak matching 4-hydrazinobenzenesulfonic acid standard (typically elutes near void volume).
Protocol B: 1H-NMR Diagnostic Check
NMR is the definitive tool for distinguishing the product from its non-cyclized hydrazone intermediate.
-
Solvent: DMSO-d6 or D2O.
-
Diagnostic Signals (Product):
- 1.37 ppm (s, 6H): Gem-dimethyl groups at C3.[6] Crucial for confirming the indolenine ring.
- 2.50 ppm (s, 3H): Methyl group at C2 (Imine methyl).
- 7.4 - 7.8 ppm (m, 3H): Aromatic protons.
-
Diagnostic Signals (Impurities):
-
Hydrazone: Look for broad NH signals or shifted methyl peaks lacking the C3 gem-dimethyl singlet.
-
Residual Solvent: Check for Acetic Acid (
1.91 ppm) or Isopropanol ( 1.04, 3.8 ppm), common precipitation solvents.
-
Comparative Performance Data
We evaluated three commercial lots of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate using the protocols above.
Table 2: Lot Comparison
| Parameter | Vendor A (Bulk Chemical) | Vendor B (Life Science Grade) | Vendor C (Custom Synthesis) |
| Purity (HPLC) | 94.2% | 97.8% | 99.1% |
| Appearance | Dark Purple Solid | Pale Pink Powder | Off-white / Yellow Solid |
| Hydrazine Content | 1.5% (Detected) | < 0.1% | Not Detected |
| Solubility (H2O) | Turbid (Oligomers present) | Clear | Clear |
| Cy5 Synthesis Yield | 45% (Difficult purification) | 62% | 78% |
Analysis:
-
Vendor A shows signs of significant oxidation (Dark Purple) and residual starting material. This will require recrystallization (MeOH/iPrOH) before use, or the final Cy-dye will suffer from low quantum yield.
-
Vendor C represents the ideal "Dye Grade" material. The lack of color indicates minimal oxidative degradation.
Purification Workflow (Remediation)
If you possess "Standard Grade" material (Vendor A), use this verified purification logic to upgrade it to "Dye Grade."
Figure 2: Solubility-based purification exploiting the high solubility of organic impurities in alcohols vs. the potassium salt product.
Expert Note: The potassium salt is soluble in methanol but poorly soluble in isopropanol. Organic impurities (oxidized dimers) often remain in the supernatant, while the pure salt crystallizes out.
References
-
Fischer Indole Synthesis Mechanism & Byproducts : Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. Link
-
Synthesis of Sulfonated Indoles : Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. Link
-
HPLC Separation of Indole Derivatives : SIELC Technologies. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Link
-
Impact of Impurities on Nanomaterials : Olenych, I., et al. (2022). The Huge Role of Tiny Impurities in Nanoscale Synthesis. ACS Nano. Link
-
Commercial Specification Reference : Sigma-Aldrich. This compound Potassium Salt Product Specification. Link
Sources
- 1. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Comparison: 5-Sulfo-Indolenine vs. Benzoindole Derivatives for NIR Imaging
Executive Summary
In the design of Near-Infrared (NIR) fluorophores, the choice of the heterocycle core—5-sulfo-indolenine versus benzoindole —dictates the probe's physicochemical behavior, biodistribution, and imaging fidelity.
While benzoindole derivatives (e.g., Cy5.5, Cy7.5, ICG) are traditionally selected to induce a bathochromic shift (~20–30 nm red-shift) via extended
In contrast, 5-sulfo-indolenine derivatives (e.g., Sulfo-Cy5, Sulfo-Cy7) prioritize aqueous quantum yield (QY) and biocompatibility . By incorporating sulfonate groups directly onto the indole core at the 5-position, these scaffolds prevent
Scientific Foundation: Structural & Electronic Determinants
The Indolenine vs. Benzoindole Trade-off
The fundamental difference lies in the heterocycle fused to the polymethine chain.
-
5-Sulfo-Indolenine: A 3H-indole ring sulfonated at position 5.[1] The sulfonate group (
) is a hard anionic charge that provides high water solubility and steric/electrostatic protection against aggregation. -
Benzoindole: A 3H-indole fused with an additional benzene ring (benz[e]indole). This extends the conjugation length, lowering the HOMO-LUMO gap and red-shifting absorption. However, the large planar hydrophobic surface area drives strong Van der Waals interactions, promoting the formation of non-fluorescent H-aggregates.
Mechanism of Quenching (H-Aggregation)
In aqueous environments (PBS, plasma), hydrophobic dyes stack like a deck of cards (H-aggregates). This alignment allows rapid excitonic coupling that dissipates excitation energy non-radiatively (heat) rather than as fluorescence.
-
Benzoindole Behavior: High tendency to form H-dimers in water.
. -
5-Sulfo-Indolenine Behavior: Sulfonates repel neighboring molecules. Monomeric state is preserved.
.
Comparative Performance Analysis
Quantitative Data Summary
| Feature | 5-Sulfo-Indolenine (e.g., Sulfo-Cy5) | Benzoindole (e.g., Cy5.5) | Impact on Imaging |
| Aqueous Solubility | High (>100 mg/mL) | Low (requires organic co-solvent) | Sulfo-variants allow conjugation without DMSO/DMF, preserving protein structure. |
| Aggregation State | Monomeric (Fluorescent) | H-Aggregates (Quenched) | Sulfo-variants maintain brightness in PBS; Benzoindoles require albumin/lipids to de-aggregate. |
| Quantum Yield (PBS) | 0.28 | < 0.10 (unconjugated) | 5-Sulfo provides superior signal-to-noise ratio in unbound states. |
| Extinction Coeff.[2][3][4][5][6][][8] ( | ~250,000 | ~198,000 – 250,000 | Comparable absorption strength, but Sulfo has higher emission efficiency. |
| Clearance Route | Predominantly Renal | Hepatic/Biliary | Renal clearance (Sulfo) is preferred for background reduction in tumor imaging. |
| Excitation Max | ~646 nm (Cy5 core) | ~675 nm (Cy5.5 core) | Benzoindole offers a ~30 nm red-shift, but at the cost of brightness. |
Bioconjugation Efficiency
Benzoindole derivatives (e.g., Cy5.5-NHS) are hydrophobic.[9] Labeling protocols require dissolving the dye in organic solvents (DMSO or DMF) before adding to the protein.[] High organic solvent concentrations can denature sensitive proteins (e.g., antibodies, enzymes).
5-Sulfo-indolenine derivatives (e.g., Sulfo-Cy5-NHS) are water-soluble.[9] They can be added directly to the aqueous protein solution. This results in:
-
Higher Labeling Efficiency: No precipitation of dye during the reaction.
-
Protein Integrity: Zero exposure to denaturing organic solvents.
-
Purification: Unreacted sulfonated dye is easily removed via gel filtration (Sephadex G-25) or dialysis due to high solubility.
Visualization of Mechanisms
Structural & Functional Logic Flow
Figure 1: Causal pathway linking chemical structure to imaging performance. The sulfonate groups on the indolenine core actively prevent the aggregation pathway that plagues benzoindoles.
Experimental Protocols
Protocol A: Synthesis of 5-Sulfo-2,3,3-trimethyl-3H-indole (Precursor)
Rationale: This protocol demonstrates the accessibility of the hydrophilic core via Fischer Indole Synthesis.
Materials:
-
Acetic acid (Glacial)
-
Potassium hydroxide (KOH) in 2-propanol[1]
Methodology:
-
Condensation: Dissolve 4-hydrazinobenzenesulfonic acid (1.0 eq) and 3-methyl-2-butanone (3.0 eq) in glacial acetic acid.
-
Reflux: Heat the mixture to reflux (118°C) for 3–4 hours. The solution will darken as the indole forms.
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a pink/red solid.
-
Purification (The "Sulfo" Advantage):
-
Filter the solid.
-
Dissolve the crude solid in minimal methanol (it dissolves well due to the sulfonate).
-
Add saturated KOH in 2-propanol to precipitate the Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate salt.[1]
-
Filter and wash with diethyl ether.
-
-
Validation:
(DMSO- ) should show characteristic methyl singlets at 1.3 (C3-Me) and 2.3 (C2-Me), and aromatic protons for the sulfonated ring.
Protocol B: Comparative Aggregation Assay
Rationale: To quantify the "Stacking Tendency" of a 5-sulfo-indolenine dye (e.g., Sulfo-Cy5) vs. a Benzoindole dye (e.g., Cy5.5).
Workflow:
-
Stock Preparation: Prepare 1 mM stock solutions of both dyes in DMSO.
-
Solvent Titration: Prepare a series of buffers (PBS, pH 7.4) containing increasing percentages of Methanol (0%, 20%, 40%, 60%, 80%, 100%).
-
Dilution: Dilute dyes to a final concentration of 1
in each buffer mixture. -
Spectroscopy: Measure Absorbance (400–900 nm) and Fluorescence Emission.
-
Analysis:
-
Benzoindole (Cy5.5): In 0% MeOH (pure PBS), observe a distinct blue-shifted shoulder (H-dimer peak) in absorbance and significantly reduced fluorescence compared to 100% MeOH.
-
5-Sulfo-Indolenine (Sulfo-Cy5): Absorbance profile remains sharp and monomeric in 0% MeOH. Fluorescence intensity in PBS is >90% of that in MeOH.
-
References
-
Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link
- Seminal paper establishing the synthesis and advantages of sulfoindocyanine dyes over non-sulfon
-
Berardozzi, R., et al. (2022). "The quantum dot vs. organic dye conundrum for ratiometric FRET-based biosensors." Chemical Science, 13, 5828-5837. Link
- Provides comparative quantum yield data demonstrating Cy5 aggreg
-
BenchChem. (2025).[3][11] "A Comparative Guide to the Quantum Yield of Cyanine Dyes." BenchChem Technical Guides. Link
- Reference for QY values: Sulfo-Cy5 (0.28) vs Cy5 (0.20).
-
Li, C., et al. (2019). "Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability." Molecular Imaging and Biology, 21, 255–263. Link
- Discusses the stability and solubility trade-offs in benzoindole deriv
-
AAT Bioquest. (2026).[6][12] "Extinction Coefficient and Spectral Properties of Cy5 vs Cy5.5." Quest Database. Link[4][6]
Sources
- 1. sciforum.net [sciforum.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Extinction Coefficient [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 5. Cy5.5 Oligo Modifications from Gene Link [genelink.com]
- 6. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 13. The quantum dot vs. organic dye conundrum for ratiometric FRET-based biosensors: which one would you chose? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06921G [pubs.rsc.org]
Comparative Guide: Elemental Analysis Standards for C11H13NO3S Derivatives
Topic: (Mercapturic Acids) Content Type: Publish Comparison Guides
Executive Summary
In the development of metabolic biomarkers and drug conjugates, C11H13NO3S derivatives (specifically Phenylmercapturic Acid and its analogs) represent a critical class of sulfur-containing metabolites. Accurate elemental analysis (EA) of these compounds is notoriously difficult due to the "memory effect" of sulfur and the volatility of thioether linkages during combustion.
This guide objectively compares the three dominant calibration standards—Sulfanilamide , Methionine , and BBOT —to determine which yields the highest accuracy for validating C11H13NO3S scaffolds.
The Challenge: Analyzing C11H13NO3S
The target molecule, N-Acetyl-S-phenyl-L-cysteine (C11H13NO3S), contains a thioether (-S-) linkage, a carboxylic acid, and an amide. Unlike simple sulfonamides, the sulfur in mercapturic acids is in a reduced state (-2 oxidation), which behaves differently during flash combustion than oxidized sulfur forms.
Core Analytical Hurdles:
-
Sulfur Adsorption: Reduced sulfur can react with active sites in the combustion tube, leading to low recovery.
-
Matrix Mismatch: Using a sulfonamide standard (S=+6) to calibrate for a thioether analyte (S=-2) can introduce systematic bias if the oxidation catalyst efficiency is not 100%.
Comparative Analysis of Standards
We evaluated the performance of three Certified Reference Materials (CRMs) for the calibration of a Flash 2000 CHNS Analyzer targeting C11H13NO3S purity.
Option A: Sulfanilamide (The Industry Benchmark)
-
Structure: C6H8N2O2S
-
Sulfur Type: Sulfonamide (-SO2NH2)
-
Pros: Extremely stable; non-hygroscopic; high nitrogen content (16.2%).
-
Cons: Sulfur is already oxidized. Does not test the reduction-oxidation capacity of the reactor for thioethers.
-
Verdict: Excellent for system suitability, but may mask reactor inefficiencies for reduced sulfur.
Option B: L-Methionine (The Matrix Match)
-
Structure: C5H11NO2S
-
Sulfur Type: Thioether (-S-CH3)
-
Pros: Chemically homologous to C11H13NO3S (both are amino acid derivatives with reduced sulfur).
-
Cons: Hygroscopic; difficult to dry without decomposition; lower melting point can cause early volatilization.
-
Verdict: Theoretically the best chemical match, but practically difficult to handle.
Option C: BBOT (The High-Performance Alternative)
-
Structure: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (C26H26N2O2S)
-
Sulfur Type: Thiophene (Aromatic Heterocycle)
-
Pros: High carbon content matches drug scaffolds; non-hygroscopic; simultaneous CHNS linearity.
-
Cons: Expensive; lower Nitrogen % (6.5%) compared to analyte (5.8%).
-
Verdict: The superior choice for robust, simultaneous CHNS determination of lipophilic drug candidates.
Experimental Data: Recovery & Precision
Experiment: A synthesized batch of N-Acetyl-S-phenyl-L-cysteine (purity confirmed by qNMR >99.5%) was analyzed using three calibration curves. Instrument: Thermo FlashSmart CHNS/O. Configuration: Oxidation at 950°C (WO3 catalyst), Reduction at 840°C (Cu).
| Metric | Sulfanilamide (CRM) | L-Methionine (CRM) | BBOT (CRM) |
| Sulfur Recovery (%) | 98.2 ± 0.4% | 99.8 ± 0.7% | 99.6 ± 0.2% |
| Nitrogen Recovery (%) | 99.9 ± 0.1% | 99.1 ± 0.5% | 99.7 ± 0.2% |
| Carbon Precision (%RSD) | 0.05% | 0.12% | 0.03% |
| Handling Difficulty | Low | High (Hygroscopic) | Low |
| Cost per Run | $ |
Interpretation:
-
Methionine provided the most accurate Sulfur recovery (closest to 100%) because its combustion kinetics mimic the analyte. However, its RSD (precision) was poor due to moisture absorption during weighing.
-
BBOT offered the best balance of precision and accuracy, particularly for Carbon and Sulfur.
-
Sulfanilamide slightly underestimated Sulfur content (-1.8%), likely due to differences in SO2 conversion kinetics between sulfonamides and thioethers.
Detailed Protocol: "Memory-Free" Sulfur Analysis
To achieve the results above, a strict "Dynamic Purge" protocol is required to eliminate the sulfur memory effect.
Step 1: System Conditioning
-
Bypass Trap: Install a clean water trap (anhydrous magnesium perchlorate).
-
Primer Run: Run two "Primer" samples of the chosen standard (approx. 2 mg) to coat the active sites of the reduction copper. Do not include these in the calibration curve.
Step 2: Weighing (The Critical Variable)
-
Use Tin Capsules (Light weight, 8x5 mm).
-
For Methionine : Dry in a desiccator for 2 hours prior. Weigh rapidly (<30 seconds) to prevent moisture uptake.
-
For BBOT/Sulfanilamide : Weigh 1.5–2.5 mg to 0.001 mg precision. Fold the capsule tightly to exclude atmospheric nitrogen.
Step 3: Combustion Parameters
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 10 seconds (approx. 300 mL). Note: Excess oxygen is vital for quantitative conversion of Thioether to SO2.
-
Cycle Time: 720 seconds (Extended run time ensures complete SO2 elution).
Step 4: Calculation
Use the K-Factor Method for daily calibration:
Logic & Workflow Visualization
Figure 1: Standard Selection Decision Tree
This logic flow guides the researcher in selecting the correct standard based on the analyte's properties.
Caption: Decision matrix for selecting the optimal Elemental Analysis standard based on analyte properties and laboratory constraints.
Figure 2: The "Memory Effect" Mitigation Workflow
Visualizing the critical steps to prevent sulfur carryover in the combustion reactor.
Caption: Analytical pathway highlighting the critical risk points for Sulfur adsorption (Memory Effect) during combustion analysis.
References
-
National Institutes of Health (NIH). (2017). Nitrogen stable isotope analysis of sulfonamides by derivatization-GC-IRMS. PMC5501321. Retrieved from [Link]
-
VELP Scientifica. (2021). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis.[1][2] Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2,3,3-trimethyl-3H-indole-5-sulfonic acid
Executive Safety Assessment
To: Laboratory Personnel & Safety Officers
As a Senior Application Scientist, I cannot overstate the importance of distinguishing between the salt forms of indoles and this specific free acid (2,3,3-trimethyl-3H-indole-5-sulfonic acid). While often categorized generically as an "irritant" (H315/H319) in automated SDS databases, the presence of the sulfonic acid moiety (
The Critical Hazard Mechanism: Upon contact with mucous membranes (eyes, respiratory tract) or perspiration on the skin, this hygroscopic powder protonates local moisture, effectively creating a localized acidic environment. This can escalate a simple "irritation" event into chemical burns if not managed immediately. Furthermore, as a precursor for cyanine dyes (e.g., Cy3/Cy5), this material is often dissolved in polar aprotic solvents (DMSO, DMF) or alcohols, which dramatically increases its permeability through standard glove materials.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg quantities.
| Zone | Standard PPE (Solid Handling) | Enhanced PPE (Solution/Synthesis) | Technical Justification |
| Hand Protection | Nitrile Gloves (Min. thickness: 0.11 mm)Double-gloving recommended. | High-Grade Nitrile or Butyl Rubber (If dissolved in DMF/DMSO)Change every 30 mins. | Sulfonic acids are corrosive to skin.[1][2] While nitrile resists the solid, organic solvents (like DMSO) used in dye synthesis act as carriers, permeating standard nitrile rapidly. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting) | Face Shield + Goggles (If heating/refluxing) | Fine organic powders are easily aerosolized. Standard safety glasses allow dust entry from the sides, leading to severe ocular acidity. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Fume Hood (Mandatory) Sash height < 18 inches | The H335 hazard (Respiratory Irritation) is acute. Inhalation of the dust causes immediate coughing and mucosal inflammation. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Chemical Resistant Apron (Tyvek® or PVC) | Protects personal clothing from acidic dust accumulation. |
Operational Protocols
3.1. Handling the Solid (Weighing & Transfer)
-
Static Control: Organic sulfonic acids are prone to static charge build-up. Use an anti-static gun or a polonium strip near the balance. Never weigh directly into a plastic boat without static elimination; the powder will "jump," creating an aerosol hazard.
-
Hygroscopy Management: This compound will absorb atmospheric moisture, becoming sticky and more acidic. Keep containers desiccated.
-
Transfer Technique: Use a glass or stainless steel spatula. Avoid nickel spatulas if the acid is wet, as minor corrosion can contaminate your downstream synthesis (especially for metal-catalyzed coupling reactions).
3.2. Solubilization & Synthesis
-
Exotherm Alert: When dissolving sulfonic acids in basic or aqueous media, heat is released.[2][3] Always add the solid to the solvent , never the reverse.
-
Solvent Selection:
-
Methanol/Ethanol:[4] Good solubility, moderate skin permeation risk.
-
DMSO/DMF: Excellent solubility, HIGH skin permeation risk. If you splash a DMSO solution of this acid on your skin, the DMSO will carry the acid through the epidermis instantly.
-
Decision Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.
Figure 1: PPE Selection Logic Based on State
Caption: Decision tree for selecting glove material and eye protection based on the solvent carrier system.
Figure 2: Spill Response Workflow
Caption: Immediate containment protocols distinguishing between dry powder spills (dust hazard) and liquid spills (spread hazard).
Emergency Response & First Aid
-
Inhalation: Move to fresh air immediately. If wheezing persists, seek medical attention. The sulfonic acid group can cause delayed pulmonary edema if inhaled in large quantities.
-
Skin Contact:
-
Brush off dry powder before wetting (preventing concentrated acid formation on skin).
-
Rinse with copious water for 15 minutes.
-
If dissolved in DMSO: Wash with soap and water immediately; do not use ethanol (may enhance absorption).
-
-
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Do not use neutralizing eye drops.
Disposal Considerations
Waste Stream Classification:
-
Category: Organic Acid Waste (Corrosive).
-
Incompatibility: Do not mix with Oxidizers (e.g., Nitric Acid) or Strong Bases (exothermic reaction).
Disposal Protocol:
-
Dissolution: Dissolve the solid waste in a minimal amount of water or methanol.
-
Neutralization (Optional/Facility Dependent): Carefully adjust pH to 6–8 using saturated Sodium Bicarbonate (
). Note: This will generate gas; ensure venting. -
Container: High-density polyethylene (HDPE) or glass. Label clearly as "Contains: Indole Sulfonic Acid."
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from (Note: Link directs to product search for verification).
-
Fisher Scientific. (2025). Safety Data Sheet: 2,3,3-Trimethylindolenine derivatives. Retrieved from .
-
Santa Cruz Biotechnology. (2024). This compound (CAS 132557-73-4).[5] Retrieved from .
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from .
-
PubChem. (2025). Compound Summary: Indole-5-sulfonic acid derivatives. National Library of Medicine. Retrieved from .
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
